ABT-072 potassium trihydrate
Description
The exact mass of the compound Methanesulfonamide, N-(4-((1E)-2-(5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxyphenyl)ethenyl)phenyl)-, potassium salt, hydrate (1:1:3) is 561.15471765 g/mol and the complexity rating of the compound is 885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15,26H,1-5H3,(H,25,28,29);;3*1H2/q;+1;;;/p-1/b9-6+;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQKKMZUBGVOU-MPMAQEBPSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)[N-]C3=O.O.O.O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)[N-]C3=O.O.O.O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32KN3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132940-31-8 | |
| Record name | ABT-072 potassium trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132940318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-072 POTASSIUM TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKE397H58Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ABT-072 Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a key component of the viral replication machinery, NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. This guide provides a detailed examination of the mechanism of action of ABT-072, including its molecular interactions, in vitro and in vivo efficacy, and the experimental methodologies used to characterize its function.
Introduction to ABT-072
ABT-072 was developed as a next-generation DAA with improved pharmacokinetic properties over its predecessors.[1][2] It is a trans-stilbene analog that exhibits potent activity against HCV, particularly genotype 1.[3] Clinical studies have evaluated ABT-072 in combination with other antiviral agents, such as the protease inhibitor ABT-450, demonstrating a high sustained virologic response (SVR).[1]
Core Mechanism of Action: Inhibition of HCV NS5B Polymerase
The primary mechanism of action of ABT-072 is the allosteric inhibition of the HCV NS5B polymerase. NS5B is an essential enzyme that catalyzes the replication of the viral RNA genome.
Binding to the Palm I Allosteric Site
Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, ABT-072 is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site known as the "Palm I" site.[3] This binding pocket is located within the palm domain of the polymerase, a region crucial for the enzyme's conformational changes during RNA synthesis.
Impeding the Initiation of RNA Synthesis
By binding to the Palm I site, ABT-072 induces a conformational change in the NS5B polymerase that prevents the initiation of RNA synthesis. This inhibitory action is non-competitive with respect to nucleotide substrates. The binding of ABT-072 effectively locks the enzyme in an inactive state, thereby halting the replication of the viral genome.
Data Presentation: In Vitro Potency
The antiviral activity of ABT-072 has been quantified using various in vitro assays. The most common of these is the HCV replicon assay, which measures the ability of a compound to inhibit viral RNA replication in cultured human hepatoma cells (Huh-7).
| Assay Type | HCV Genotype | EC50 (nM) | Reference |
| HCV Replicon Assay | Genotype 1a | 1.1 | [3] |
| HCV Replicon Assay | Genotype 1b | 0.3 | [3] |
| NS5B Polymerase Assay | Genotype 1b | 0.7 (IC50) | [3] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of ABT-072 on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Objective: To determine the IC50 value of ABT-072 against HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP)
-
ABT-072
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.
-
Add varying concentrations of ABT-072 (typically in DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant NS5B polymerase.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quench solution (e.g., 50 mM EDTA).
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter plate and wash to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the ABT-072 concentration and fit the data to a dose-response curve to determine the IC50 value.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of ABT-072 in a cellular context, providing a more physiologically relevant assessment of its efficacy.
Objective: To determine the EC50 value of ABT-072 against HCV replication.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a reporter gene (e.g., firefly luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and G418 for selection).
-
ABT-072.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of ABT-072 in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of ABT-072. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Plot the percentage of inhibition of luciferase activity (which correlates with HCV replication) against the logarithm of the ABT-072 concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
Visualizations
Signaling Pathway: HCV Replication Cycle
Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.
Experimental Workflow: HCV Replicon Assay
Caption: Workflow for determining the EC50 of ABT-072 using an HCV replicon assay.
Logical Relationship: Mechanism of ABT-072 Inhibition
Caption: ABT-072 allosterically inhibits NS5B polymerase, blocking RNA synthesis initiation.
References
An In-Depth Technical Guide to the Synthesis and Purification of ABT-072 Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It emerged from a dedicated drug discovery program aimed at improving the pharmacokinetic properties of earlier aryl uracil inhibitors.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification of ABT-072 and its potassium trihydrate salt form, based on available scientific literature.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | potassium (E)-3-(3-(tert-butyl)-4-methoxy-5-(4-(methylsulfonamido)styryl)phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide trihydrate | [3] |
| Molecular Formula | C₂₄H₃₂KN₃O₈S | [3] |
| Molecular Weight | 561.69 g/mol | [3] |
| CAS Number | 1132940-31-8 (potassium trihydrate) | [3] |
| CAS Number (free base) | 1132936-00-5 | [3] |
Synthesis of ABT-072 Free Base
The synthesis of ABT-072 is detailed in the supporting information of the Journal of Medicinal Chemistry article by Randolph et al. (2018). While direct access to the supplementary data is limited, the general synthetic strategy involves a multi-step sequence culminating in a key carbon-carbon bond-forming reaction to create the trans-stilbene core.
Putative Synthetic Pathway:
The logical synthesis pathway, based on common organic chemistry methodologies for similar structures, would likely involve a Heck or Wittig-type reaction.
Caption: Putative synthetic pathway for ABT-072 free base.
Experimental Protocols:
Detailed experimental procedures, including reagents, solvents, reaction times, and temperatures, are provided in the supplementary materials of the primary literature and are not publicly available in full detail. The key publication to consult is:
-
Randolph, J. T., et al. (2018). Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability. Journal of Medicinal Chemistry, 61(3), 1153-1163.[1][2]
Purification of ABT-072 Free Base
The purification of the final compound is critical to ensure high purity for subsequent salt formation and pharmaceutical use. Standard purification techniques in medicinal chemistry are employed.
Purification Workflow:
Caption: General purification workflow for ABT-072 free base.
Synthesis and Purification of ABT-072 Potassium Trihydrate
The potassium trihydrate salt of ABT-072 is the form developed for its favorable physicochemical properties. The formation of this salt involves the reaction of the free base with a potassium source, followed by crystallization from a solvent system containing water.
Experimental Protocol for Salt Formation and Crystallization:
While the specific, optimized conditions from the manufacturer are proprietary, a general laboratory procedure can be inferred:
-
Dissolution: The purified ABT-072 free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or a mixture thereof).
-
Addition of Potassium Source: A solution of a potassium base, such as potassium hydroxide (KOH) or potassium tert-butoxide, in a stoichiometric amount is added to the solution of the free base.
-
Crystallization: Water is added to the reaction mixture to facilitate the formation of the trihydrate. The solution is then typically cooled and aged to allow for complete crystallization.
-
Isolation and Drying: The resulting crystalline solid is isolated by filtration, washed with a suitable solvent, and dried under vacuum at a controlled temperature to yield this compound.
Logical Relationship for Salt Formation:
Caption: Logical flow for the formation of this compound.
Data Summary
Quantitative data regarding reaction yields, purity, and analytical characterization are contained within the primary research article's supporting information and are not publicly detailed. For research and development purposes, it is imperative to consult the original publication.
| Parameter | Expected Data Type | Source |
| Reaction Yields | Percentage (%) | Supporting Information of Randolph et al., 2018 |
| Purity (HPLC) | Area % | Supporting Information of Randolph et al., 2018 |
| ¹H NMR | Chemical Shift (ppm), Coupling Constants (Hz) | Supporting Information of Randolph et al., 2018 |
| Mass Spectrometry | m/z | Supporting Information of Randolph et al., 2018 |
Conclusion
The synthesis of ABT-072 is a multi-step process that relies on modern synthetic organic chemistry techniques, with the final purification and salt formation being critical for obtaining the desired active pharmaceutical ingredient. While the overarching synthetic strategy is understood, the precise, optimized experimental details are proprietary and contained within the primary literature. Researchers aiming to synthesize or work with ABT-072 should consult the key publication by Randolph and colleagues for detailed protocols and characterization data.
References
An In-depth Technical Guide to ABT-072 Potassium Trihydrate: A Non-Nucleoside Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-072 is a potent, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies.[3][4] ABT-072 binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits viral RNA synthesis.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data for ABT-072 potassium trihydrate. Detailed experimental protocols for key assays and visual diagrams of relevant biological pathways are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is the hydrated potassium salt of the active free base, ABT-072. The trihydrate form enhances the aqueous solubility and stability of the compound.[7]
IUPAC Name: potassium (E)-3-(3-(tert-butyl)-4-methoxy-5-(4-(methylsulfonamido)styryl)phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide trihydrate[8]
CAS Number: 1132940-31-8 (potassium trihydrate)[8]
Chemical Formula: C₂₄H₃₂KN₃O₈S[8]
Molecular Weight: 561.69 g/mol [8]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Solid | [9] |
| Aqueous Solubility | Extremely low intrinsic aqueous solubility | [7] |
| LogP | Not explicitly found, but implied to be lipophilic | |
| pKa | Acidic compound | [7] |
Mechanism of Action
ABT-072 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that act as chain terminators at the active site, NNIs bind to allosteric sites on the enzyme.[3][4] ABT-072 specifically binds to a site within the "thumb" domain of the NS5B polymerase, approximately 35 Å from the catalytic active site located in the "palm" domain.[5][10] This binding event induces a conformational change in the enzyme, which interferes with the initiation of RNA synthesis and ultimately halts viral replication.[6][10]
Hepatitis C Virus (HCV) Replication Cycle
The following diagram illustrates the key steps in the HCV life cycle, highlighting the role of NS5B polymerase and the point of inhibition by ABT-072.
Caption: The Hepatitis C Virus (HCV) life cycle and the inhibitory action of ABT-072 on the NS5B polymerase.
Biological Activity
ABT-072 has demonstrated potent antiviral activity against specific HCV genotypes in preclinical studies.
Table 2: In Vitro Antiviral Activity of ABT-072
| HCV Genotype | EC₅₀ (nM) | Reference |
| 1a | 1.0 | [11] |
| 1b | 0.3 | [11] |
| 2a, 2b, 3a, 4a, 5a, 6a | Data not available |
Pharmacokinetics
Pharmacokinetic studies have been conducted in various preclinical species and in humans to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of ABT-072.
Table 3: Summary of Preclinical and Clinical Pharmacokinetic Parameters of ABT-072
| Species | Dose | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Oral Bioavailability (%) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | [12] |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | [12] |
| Monkey | Data not available | Data not available | Data not available | 6-7 | Data not available | [12] |
| Human | 160 mg QD | ~1500 | ~19000 | ~15 | Data not available | [13] |
Note: The provided human pharmacokinetic data is an approximation based on graphical data from a clinical trial presentation and should be interpreted with caution.
Experimental Protocols
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of ABT-072 across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
ABT-072
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C and 5% CO₂. Seed cells onto Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of ABT-072 to the apical (A) side of the Transwell insert. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical): a. Perform the assay as described above, but add the ABT-072 solution to the basolateral side and sample from the apical side.
-
Sample Analysis: Analyze the concentration of ABT-072 in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HCV NS5B polymerase.
Objective: To determine the IC₅₀ value of ABT-072 against HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP)
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
ABT-072
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, RNA template, and RNA primer.
-
Inhibitor Addition: Add serial dilutions of ABT-072 or a vehicle control (e.g., DMSO) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HCV NS5B polymerase to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification: Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA. Wash the filter to remove unincorporated labeled rNTPs.
-
Measurement: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the ABT-072 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Synthesis
The synthesis of ABT-072 involves a multi-step process. A key step is the Heck coupling reaction to form the trans-stilbene core, followed by the introduction of the uracil and sulfonamide moieties. The final step involves the formation of the potassium trihydrate salt.[14]
Caption: A simplified workflow for the synthesis of this compound.
Conclusion
This compound is a potent non-nucleoside inhibitor of HCV NS5B polymerase with favorable preclinical and clinical pharmacokinetic profiles. Its mechanism of action, involving allosteric inhibition of the viral polymerase, makes it an important compound in the study of anti-HCV therapeutics. This technical guide provides essential information for researchers and drug development professionals working on novel antiviral agents. The detailed experimental protocols and structured data presentation are intended to facilitate further investigation and development of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 7. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 14. revroum.lew.ro [revroum.lew.ro]
In-Depth Technical Guide: ABT-072 Potassium Trihydrate (CAS Number: 1132940-31-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] Developed as a direct-acting antiviral (DAA), ABT-072 was identified as a promising candidate for the treatment of HCV infection, particularly genotype 1.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols related to ABT-072 potassium trihydrate.
Chemical and Physical Properties
This compound is the potassium salt of the active free base, supplied as a trihydrate.
| Property | Value |
| CAS Number | 1132940-31-8 |
| Molecular Formula | C₂₄H₂₆KN₃O₅S·3H₂O |
| Molecular Weight | 561.70 g/mol |
| IUPAC Name | Potassium;3-[3-(tert-butyl)-4-methoxy-5-[(E)-2-[4-(methylsulfonamido)phenyl]ethenyl]phenyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-ide;trihydrate |
| Physical Form | Solid |
Mechanism of Action
ABT-072 is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that act as chain terminators after incorporation into the nascent RNA strand, ABT-072 binds to an allosteric site on the enzyme, inducing a conformational change that renders the polymerase inactive.[3] This allosteric inhibition prevents the enzyme from catalyzing the synthesis of new viral RNA, thereby halting viral replication.[3]
HCV NS5B Polymerase Signaling Pathway
The HCV NS5B polymerase is a key component of the viral replication complex. Its primary function is to replicate the viral RNA genome. Inhibition of this enzyme effectively stops the viral life cycle.
Preclinical Pharmacokinetics
Preclinical studies in various animal models were conducted to evaluate the pharmacokinetic profile of ABT-072. While specific data tables from these studies are not publicly available, reports indicate that ABT-072 exhibited improved pharmacokinetic properties compared to its predecessors, including enhanced permeability and solubility. These improvements supported its advancement into clinical development.
Clinical Studies
ABT-072 has been evaluated in several clinical trials, both as a monotherapy and in combination with other direct-acting antivirals.
Phase 2a Combination Therapy Trial (NCT01221298)
A key study evaluated the safety, tolerability, and efficacy of ABT-072 in combination with the HCV NS3/4A protease inhibitor ABT-450 (with ritonavir, ABT-450/r) and ribavirin in treatment-naïve patients with HCV genotype 1.
Study Design:
-
Participants: Treatment-naïve, non-cirrhotic patients with HCV genotype 1.
-
Intervention: ABT-072 (400 mg once daily) + ABT-450/r (150/100 mg once daily) + weight-based ribavirin.
-
Duration: 12 weeks.
Key Efficacy Results:
| Outcome | Result |
| Sustained Virologic Response at 24 weeks post-treatment (SVR24) | 90.9% (10 out of 11 patients) |
| HCV RNA <25 IU/mL at end of treatment | 100% (11 out of 11 patients) |
Safety and Tolerability: The combination regimen was generally well-tolerated. No serious adverse events were reported, and no patients discontinued treatment due to adverse events. The most common adverse events were headache, fatigue, and nausea.
Experimental Protocols
HCV Genotype 1b Subgenomic Replicon Assay
This in vitro assay is crucial for evaluating the antiviral activity of compounds like ABT-072 against HCV replication.
Objective: To determine the concentration of ABT-072 required to inhibit 50% of HCV RNA replication (EC₅₀) in a cell-based model.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV genotype 1b replicon are cultured in appropriate media. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of ABT-072.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and reporter gene expression.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV RNA replication.
-
Data Analysis: The luciferase signals are plotted against the drug concentrations, and the EC₅₀ value is calculated using a dose-response curve fitting model.
Biphasic Dissolution-Partition Assay
This in vitro method was used to characterize the dissolution and precipitation kinetics of ABT-072 formulations, which is particularly important for a compound with low aqueous solubility.
Objective: To simulate the in vivo dissolution and absorption of ABT-072 and to differentiate between various formulations.
Methodology:
-
Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2) is used with a two-phase system.
-
Media: The dissolution vessel contains an aqueous phase simulating gastric or intestinal fluid (e.g., pH 1.2 or 6.8 buffer) and an immiscible organic phase (e.g., octanol) that mimics the lipophilic environment of the gut wall.
-
Procedure: a. The ABT-072 formulation is introduced into the aqueous phase. b. The apparatus is run at a specified speed and temperature (e.g., 50 rpm, 37 °C). c. Samples are taken from both the aqueous and organic phases at predetermined time points.
-
Analysis: The concentration of ABT-072 in each phase is determined by a suitable analytical method (e.g., HPLC).
-
Data Interpretation: The rate and extent of drug dissolution in the aqueous phase and its subsequent partitioning into the organic phase provide insights into the formulation's potential in vivo performance.
Conclusion
This compound is a potent non-nucleoside inhibitor of HCV NS5B polymerase that demonstrated promising antiviral activity and a favorable safety profile in clinical trials. Its development highlights the success of targeting allosteric sites on viral enzymes as a therapeutic strategy. The experimental protocols detailed in this guide, such as the HCV replicon assay and the biphasic dissolution test, are critical tools for the evaluation of antiviral compounds and their formulations. This comprehensive technical overview provides valuable information for researchers and drug development professionals working in the field of antiviral therapies.
References
ABT-072 Potassium Trihydrate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ABT-072 potassium trihydrate, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document details the compound's molecular characteristics, mechanism of action, and key experimental data, offering valuable insights for professionals in the fields of virology and drug development.
Core Molecular and Physical Data
This compound is the hydrated potassium salt form of ABT-072. The relevant molecular weights are summarized in the table below for clarity in experimental design and data analysis.
| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₄H₃₂KN₃O₈S | 561.69[1] |
| ABT-072 Potassium (Anhydrous) | C₂₄H₂₆KN₃O₅S | 507.65 |
| ABT-072 (Free Base) | C₂₄H₂₇N₃O₅S | 469.56[2] |
Mechanism of Action: Inhibition of HCV NS5B Polymerase
ABT-072 is a direct-acting antiviral agent that specifically targets the hepatitis C virus NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. As a non-nucleoside inhibitor (NNI), ABT-072 binds to a distinct allosteric site on the NS5B enzyme known as the "palm I" site. This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA synthesis.[3][4]
The following diagram illustrates the inhibitory action of ABT-072 on the HCV replication cycle.
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ABT-072.
Table 1: In Vitro Antiviral Activity
| Assay | Genotype | EC₅₀ (nM) |
| HCV Replicon | 1a | 1.1[3] |
| HCV Replicon | 1b | 0.3[3] |
EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.
Table 2: Pharmacokinetic Parameters in Preclinical Species
While specific values for parameters like Cmax, AUC, and bioavailability are distributed across various publications and require careful cross-referencing, preclinical studies in rats and dogs have demonstrated that ABT-072 possesses excellent pharmacokinetic properties.[5] Replacement of an amide linkage in a predecessor compound with a trans-olefin in ABT-072 led to improved permeability and solubility, contributing to better pharmacokinetic profiles.[6][7]
Table 3: Summary of Selected Clinical Trials
| Clinical Trial ID | Phase | Study Design | Key Findings/Endpoints |
| NCT00752687 | 1 | Randomized, placebo-controlled | Evaluated safety, tolerability, and antiviral activity in healthy and HCV genotype 1-infected adults.[8] |
| NCT00982826 | 1 | Single and multiple ascending dose, food effect | Assessed safety, tolerability, and pharmacokinetics of a tablet formulation.[2] |
| NCT01074008 | 2a | Randomized, blinded, placebo-controlled | Assessed safety, tolerability, and antiviral activity of ABT-072 in combination with peginterferon/ribavirin.[9] |
| NCT01221298 | 2a | Open-label, single arm | Evaluated safety, tolerability, and antiviral activity of ABT-072 in combination with ABT-450/ritonavir and ribavirin.[1] |
| NCT00872196 | 2 | Follow-up study | Assessed resistance to ABT-072 in subjects from prior studies.[10] |
Key Experimental Protocols
HCV Replicon Assay (Illustrative Protocol)
This protocol provides a general framework for assessing the in vitro antiviral activity of compounds like ABT-072.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase) are used.[4][11][12]
-
Compound Preparation: ABT-072 is serially diluted to achieve a range of concentrations.
-
Treatment: The cell culture medium is replaced with medium containing the various concentrations of ABT-072. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The reporter signal is proportional to the level of HCV RNA replication.
-
Data Analysis: The reporter activity is plotted against the concentration of ABT-072, and the EC₅₀ value is determined using a non-linear regression analysis.
Caco-2 Permeability Assay (Illustrative Protocol)
This assay is a standard in vitro model to predict intestinal drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[13][14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[14]
-
Permeability Assessment:
-
Apical to Basolateral (A-to-B): A solution of ABT-072 is added to the apical (upper) chamber, representing the intestinal lumen.
-
Basolateral to Apical (B-to-A): In a separate set of wells, ABT-072 is added to the basolateral (lower) chamber to assess efflux.
-
-
Incubation and Sampling: The plates are incubated, typically for 2 hours. At the end of the incubation, samples are taken from the receiver chamber.[15]
-
Quantification: The concentration of ABT-072 in the collected samples is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Conclusion
This compound is a potent non-nucleoside inhibitor of HCV NS5B polymerase with favorable preclinical and early clinical profiles. Its mechanism of action, involving allosteric inhibition of the viral polymerase, makes it a valuable tool for studying HCV replication and a candidate for combination antiviral therapies. The experimental protocols and data summarized in this guide provide a solid foundation for further research and development efforts in the field of anti-HCV therapeutics.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. enamine.net [enamine.net]
- 6. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Study Details Page [abbvieclinicaltrials.com]
- 11. Enhancement of Hepatitis C Virus RNA Replication by Cell Culture-Adaptive Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Solubility Profile of ABT-072 Potassium Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-072 is a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication. The clinical development of ABT-072, an acidic compound with inherently low aqueous solubility, has necessitated a thorough understanding of its physicochemical properties, particularly its solubility profile. This technical guide provides a comprehensive overview of the available solubility data for ABT-072 potassium trihydrate, details relevant experimental methodologies for its characterization, and outlines its mechanism of action.
Chemical and Physical Properties
This compound is the salt form of the active free base, ABT-072. The use of a salt form is a common strategy to improve the solubility and dissolution rate of a poorly soluble parent compound.
| Property | Value |
| Chemical Name | potassium (E)-3-(3-(tert-butyl)-4-methoxy-5-(4-(methylsulfonamido)styryl)phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide trihydrate |
| Synonyms | ABT 072, ABT072 |
| Molecular Formula | C₂₄H₃₂KN₃O₈S |
| Molecular Weight | 561.69 g/mol |
| CAS Number | 1132940-31-8 |
| Free Base (ABT-072) CAS | 1132936-00-5 |
| General Description | A light yellow to yellow solid. |
Solubility Profile
ABT-072 is characterized as a compound with "extremely low intrinsic aqueous solubility".[1] The potassium trihydrate salt form is utilized to enhance its dissolution characteristics. Quantitative solubility data in the public domain is limited.
Table 2.1: Quantitative Solubility of this compound
| Solvent | Solubility | Conditions |
| Water | < 0.1 mg/mL (practically insoluble) | Not specified. |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. |
| Ethanol | Data not publicly available | - |
pH-Dependent Solubility
As an acidic compound, the solubility of ABT-072 is expected to be pH-dependent, with higher solubility at higher pH values. While specific solubility values across a pH range are not detailed in the available literature, formulation studies have utilized aqueous media at pH 2 and 6.5 to simulate the gastrointestinal tract environment.[1] This suggests a significant difference in solubility between the acidic environment of the stomach and the more neutral environment of the small intestine.
Experimental Protocols
Detailed, step-by-step experimental protocols for determining the solubility of this compound are not fully available in the public literature. However, descriptions of the methodologies used in key studies provide a strong framework for designing similar experiments.
Biphasic Dissolution-Partition System for Oral Bioavailability Assessment
To evaluate the performance of different ABT-072 formulations and understand its behavior in the gastrointestinal tract, a dual-pH, two-phase dissolution method has been described.[1] This method is designed to mimic the transition from the acidic environment of the stomach to the more neutral pH of the intestine, while also accounting for the absorption of the dissolved drug.
Objective: To assess the interplay of dissolution, supersaturation, precipitation, and partitioning of ABT-072 from various formulations.
High-Level Methodology:
-
Apparatus: A standard dissolution apparatus (e.g., USP Apparatus II) is used, modified to include an organic phase.
-
Aqueous Phases: The experiment is conducted sequentially with two aqueous dissolution media:
-
Phase 1 (Acidic): pH 2 buffer to simulate gastric fluid.
-
Phase 2 (Neutral): pH 6.5 buffer to simulate intestinal fluid.
-
-
Organic Phase: Octanol is used as the organic phase to act as a "sink" for the dissolved drug, mimicking absorption through the gut wall.
-
Procedure:
-
The ABT-072 formulation is introduced into the acidic aqueous phase.
-
After a specified time, the pH of the aqueous phase is adjusted to 6.5.
-
Samples are taken from both the aqueous and octanol phases over time to determine the concentration of ABT-072.
-
-
Analysis: The concentration of ABT-072 in the samples is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Workflow Diagram:
HCV NS5B Polymerase Inhibition Assay
The mechanism of action of ABT-072 is the inhibition of the HCV NS5B polymerase. In vitro assays to determine the inhibitory activity of compounds like ABT-072 are crucial in the drug discovery process.
Objective: To quantify the inhibitory effect of ABT-072 on the RNA-dependent RNA polymerase activity of HCV NS5B.
High-Level Methodology:
-
Reagents:
-
Purified, recombinant HCV NS5B protein.
-
An RNA template (e.g., poly(A)) and a corresponding biotinylated primer (e.g., oligo(U)).
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP), including a labeled rNTP (e.g., [³H]UTP).
-
Reaction buffer containing Tris-HCl, MgCl₂, DTT, and an RNase inhibitor.
-
Test compound (ABT-072) dissolved in DMSO.
-
-
Procedure:
-
The NS5B enzyme is pre-incubated with the RNA template/primer and the test compound at various concentrations.
-
The polymerization reaction is initiated by the addition of the rNTP mix.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature).
-
The reaction is stopped (e.g., by adding EDTA).
-
-
Detection:
-
The newly synthesized, biotinylated RNA product is captured (e.g., on streptavidin-coated plates).
-
The amount of incorporated labeled rNTP is quantified using a scintillation counter.
-
-
Analysis: The level of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
ABT-072 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural nucleotides for incorporation into the growing RNA chain, NNIs bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. ABT-072 specifically binds to the "Palm I" site of the NS5B polymerase. This binding event prevents the conformational changes necessary for the initiation and elongation of the viral RNA, thereby halting viral replication.
Signaling Pathway Diagram:
Conclusion
This compound is a promising antiviral compound whose development has been guided by a detailed understanding of its physicochemical properties. While comprehensive quantitative solubility data is not widely available, the existing information highlights its low intrinsic aqueous solubility and the pH-dependent nature of its dissolution. The use of advanced in vitro models, such as the biphasic dissolution-partition system, has been crucial in characterizing its behavior and predicting in vivo performance. The clear mechanism of action, involving the allosteric inhibition of the HCV NS5B polymerase, provides a solid foundation for its therapeutic application. Further research and publication of detailed solubility and formulation data would be beneficial to the broader scientific community.
References
An In-depth Technical Guide to the ABT-072 Potassium Trihydrate Binding Site on NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for direct-acting antiviral (DAA) therapies.[1] NS5B is essential for the replication of the viral genome.[1] Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase are a key class of these therapeutics. This technical guide provides a detailed overview of the binding site and mechanism of action of ABT-072, a potent NNI of the HCV NS5B polymerase. ABT-072 is a non-nucleoside inhibitor that binds to the palm I allosteric site of the enzyme.[2]
ABT-072 and its Mechanism of Action
ABT-072 potassium trihydrate is a potent and selective inhibitor of the HCV NS5B polymerase.[2] As a non-nucleoside inhibitor, it does not compete with nucleotide triphosphates for the active site. Instead, it binds to an allosteric site, inducing a conformational change in the enzyme that ultimately inhibits its function. Specifically, ABT-072 is classified as a Palm I site inhibitor.[2] Inhibitors that bind to this region are known to block the conformational changes necessary for the de novo initiation of RNA synthesis.[2]
The NS5B Polymerase Structure and Allosteric Sites
The HCV NS5B polymerase has a characteristic "right-hand" shape, common to many polymerases, consisting of finger, palm, and thumb domains.[3][4] The catalytic active site, containing the conserved GDD motif, is located in the palm domain.[5][6] In addition to the active site, several allosteric binding pockets have been identified on the NS5B enzyme, which are targeted by various classes of NNIs. These include four major sites: Palm I, Palm II, Thumb I, and Thumb II.[3] ABT-072 specifically targets the Palm I site, which is located at the interface of the palm and thumb domains.[2][3]
While a crystal structure of ABT-072 specifically bound to NS5B is not publicly available, the location of the Palm I site has been well-characterized through the study of other NNIs. This pocket is a predominantly hydrophobic cavity. The binding of inhibitors to this site is thought to interfere with the intricate conformational dynamics required for the initiation of RNA synthesis.
Quantitative Data on ABT-072 Activity
The antiviral activity of ABT-072 has been quantified through various in vitro assays. The following tables summarize the reported potency of ABT-072 and a related analog.
| Compound | Assay Type | Genotype | EC50 (nM) | Reference |
| ABT-072 | Replicon | 1a | 1.1 | [2] |
| ABT-072 | Replicon | 1b | 0.3 | [2] |
| Stilbene analog 69 | Biochemical | 1b | 0.7 (IC50) | [2] |
| Dihydrouracil analog 68 | Replicon | 1a | 51 | [2] |
| Dihydrouracil analog 68 | Replicon | 1b | 19 | [2] |
Table 1: Antiviral Activity of ABT-072 and Related Analogs. EC50 values represent the concentration of the compound required to inhibit 50% of viral replication in a cell-based replicon assay. IC50 values represent the concentration required to inhibit 50% of the enzymatic activity in a biochemical assay.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of NS5B inhibitors. Below are representative protocols for key experiments used to characterize compounds like ABT-072.
NS5B Polymerase Activity Assay (Biochemical Assay)
This assay measures the in vitro RNA-dependent RNA polymerase (RdRp) activity of purified NS5B and the inhibitory effect of test compounds.
a. Protein Expression and Purification: Recombinant NS5B with a C-terminal 21-amino acid truncation (NS5BΔC21) and a His6 tag is expressed in Escherichia coli. The soluble protein is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by ion-exchange chromatography (e.g., RESOURCE S) to achieve high purity.[7]
b. RdRp Assay Protocol: The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
-
Reaction Mixture: A typical 50 µL reaction mixture contains:
-
20 mM HEPES, pH 7.3
-
60 mM NaCl
-
10 mM MgCl₂
-
7.5 mM Dithiothreitol (DTT)
-
20 units/mL RNasin
-
100 µg/mL Bovine Serum Albumin (BSA)
-
0.1 µM purified NS5B-Δ21 protein
-
0.1 µM RNA template (e.g., a synthetic heteropolymeric RNA)
-
Indicated concentrations of ATP, GTP, UTP, and CTP
-
1-5 µCi of [α-³²P]CTP or [α-³³P]CTP[7]
-
Varying concentrations of the test inhibitor (e.g., ABT-072) dissolved in DMSO.
-
-
Procedure:
-
The reaction components, except for the nucleotides, are pre-incubated at room temperature for 15 minutes.
-
The reaction is initiated by the addition of the nucleotide mix.
-
The reaction is incubated at 30°C for 1-2 hours.
-
The reaction is stopped by the addition of 100 mM EDTA.
-
The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA) and collected on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated from dose-response curves.
-
HCV Replicon Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7).
a. Cell Lines and Replicons: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as firefly luciferase, or a selectable marker, like the neomycin resistance gene.
b. Antiviral Assay Protocol:
-
Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ABT-072) for 72 hours.
-
Luciferase Assay (for reporter replicons):
-
After incubation, the cells are lysed.
-
The firefly luciferase activity in the cell lysate is measured using a luminometer. This activity is directly proportional to the level of HCV RNA replication.
-
-
Cell Viability Assay: A parallel assay (e.g., CellTiter-Glo) is performed to assess the cytotoxicity of the compound.
-
Data Analysis: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are calculated from the dose-response curves. The selectivity index (SI) is determined as the ratio of CC50 to EC50.
Logical Relationship of Inhibition
The following diagram illustrates the logical pathway from the binding of ABT-072 to the inhibition of viral replication.
Conclusion
ABT-072 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that acts by binding to the Palm I allosteric site. This binding event induces a conformational change that prevents the initiation of viral RNA synthesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-HCV therapeutics targeting the NS5B polymerase. Further structural studies on the precise interactions between ABT-072 and the Palm I site residues would provide even greater insight for future structure-based drug design efforts.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Early-Phase Clinical Trial Data for ABT-072
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the available data from early-phase clinical trials of ABT-072, focusing on its pharmacokinetics, safety, and antiviral activity. The information is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
ABT-072 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme. This binding induces a conformational change in the polymerase, rendering it inactive and thereby inhibiting viral RNA replication.
Signaling Pathway of HCV Replication and Inhibition by ABT-072
Methodological & Application
Application Notes and Protocols: In Vitro Antiviral Assay for ABT-072 Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1][2] As a direct-acting antiviral (DAA), ABT-072 represents a class of compounds that have revolutionized HCV treatment.[2] The evaluation of the in vitro antiviral activity of compounds like ABT-072 potassium trihydrate is a critical step in the drug development process. This document provides detailed protocols for common in vitro antiviral assays, such as the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay, which are fundamental for determining the potency and cytotoxicity of antiviral candidates.
Mechanism of Action
ABT-072 functions by binding to the NS5B polymerase, an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1][3] This binding is non-competitive with respect to the nucleoside triphosphate substrates, inducing a conformational change in the enzyme that ultimately inhibits its catalytic activity.[3] This disruption of RNA synthesis prevents the virus from producing new copies of its genetic material, thereby halting replication.
Caption: Mechanism of action of ABT-072 in inhibiting HCV replication.
Data Presentation
The antiviral activity and cytotoxicity of this compound can be summarized in the following table. The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.[4][5][6] The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[4][5]
| Assay Type | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| CPE Reduction Assay | Huh-7 | HCVcc (JFH-1) | |||
| Plaque Reduction Assay | Huh-7 | HCVcc (JFH-1) | |||
| Yield Reduction Assay | Huh-7 | HCVcc (JFH-1) |
Experimental Protocols
The following are detailed protocols for commonly used in vitro antiviral assays.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[5][7][8]
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Materials:
-
Host cells (e.g., Huh-7 cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., HCV cell culture adapted, HCVcc)
-
This compound
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.[5][9]
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Typically, eight half-log10 concentrations are prepared.[4]
-
Treatment and Infection:
-
For the antiviral assay, remove the growth medium from the cells and add the compound dilutions.
-
Subsequently, add the virus inoculum at a predetermined multiplicity of infection (MOI).[10]
-
Include control wells: cells only (no virus, no compound), virus only (no compound), and a positive control antiviral drug.[5]
-
-
Cytotoxicity Assay: In a parallel plate without virus, add the same dilutions of ABT-072 to determine the CC50.[10]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until at least 80% CPE is observed in the virus control wells.[4][5]
-
Quantification of Cell Viability:
-
Data Analysis:
Plaque Reduction Assay
This assay is used to quantify the number of infectious virus particles and to determine the concentration of an antiviral that reduces the number of plaques by 50%.[7][11][12]
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock
-
This compound
-
Overlay medium (e.g., medium containing agarose or carboxymethyl cellulose)[11]
-
Crystal violet staining solution[11]
Protocol:
-
Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.
-
Virus and Compound Incubation:
-
Prepare dilutions of ABT-072.
-
In separate tubes, pre-incubate the virus with each compound dilution for a set period (e.g., 1 hour) at 37°C.[13]
-
-
Infection:
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours, gently rocking the plates every 15-30 minutes.[14]
-
-
Overlay:
-
Aspirate the inoculum and wash the cells with PBS.
-
Add the overlay medium, which may also contain the respective concentrations of ABT-072.[11]
-
-
Incubation: Incubate the plates for several days until plaques are visible.[15]
-
Plaque Visualization:
-
Fix the cells (e.g., with 10% formaldehyde).
-
Remove the overlay and stain the cell monolayer with crystal violet.[15] Plaques will appear as clear zones where cells have been lysed.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.[11]
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of antiviral compounds like this compound. The CPE reduction assay is suitable for high-throughput screening, while the plaque reduction assay offers a more quantitative measure of the reduction in infectious virus particles. Consistent and well-documented execution of these assays is essential for generating reliable data to support the progression of antiviral drug candidates through the development pipeline.
References
- 1. ABT-072 | TargetMol [targetmol.com]
- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. criver.com [criver.com]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. 2.4. Plaque Assay and Plaque Reduction Assay [bio-protocol.org]
- 12. bioagilytix.com [bioagilytix.com]
- 13. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note: Quantification of ABT-072 Potassium Trihydrate in Human Plasma using LC-MS/MS
1. Introduction
ABT-072 is an investigational compound with potential therapeutic applications. To support preclinical and clinical development, a robust, sensitive, and selective analytical method is required for the accurate quantification of ABT-072 in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ABT-072 potassium trihydrate in human plasma. The method presented herein demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies. The sample preparation involves a straightforward protein precipitation step, ensuring high throughput for the analysis of large numbers of samples.
2. Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard (Purity >99%)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of ABT-072
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
2.3. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the IS in 50:50 (v/v) acetonitrile:water.
2.4. Sample Preparation
-
Pipette 50 µL of human plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
2.5. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
ABT-072: Q1 (m/z) 450.2 -> Q3 (m/z) 288.1
-
Internal Standard: Q1 (m/z) 455.2 -> Q3 (m/z) 293.1
-
-
Key Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
-
3. Data Presentation
Table 1: Calibration Curve for ABT-072 in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.5 | 0.012 | 102.4 |
| 1.0 | 0.025 | 98.7 |
| 5.0 | 0.128 | 99.5 |
| 25.0 | 0.645 | 101.1 |
| 100.0 | 2.580 | 100.3 |
| 250.0 | 6.450 | 99.8 |
| 500.0 | 12.910 | 98.2 |
| 1000.0 | 25.850 | 100.0 |
| Linear Range | 0.5 - 1000.0 ng/mL | |
| Correlation Coefficient (r²) | >0.998 | |
| Regression | Linear, 1/x² weighting |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ QC | 0.5 | 0.49 | 98.0 | 8.5 | 9.2 |
| Low QC | 1.5 | 1.53 | 102.0 | 6.1 | 7.5 |
| Mid QC | 75.0 | 73.8 | 98.4 | 4.3 | 5.1 |
| High QC | 750.0 | 759.0 | 101.2 | 3.8 | 4.6 |
4. Visualizations
Caption: Experimental workflow for the quantification of ABT-072 in human plasma.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by ABT-072.
Application Notes and Protocols for ABT-072 Potassium Trihydrate in HCV Replicon Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a direct-acting antiviral (DAA), it specifically targets a key enzyme essential for viral replication. ABT-072 binds to an allosteric site on the polymerase known as the Palm I site, which induces a conformational change that ultimately inhibits the initiation of RNA synthesis.[1][2] This document provides detailed application notes and experimental protocols for the use of ABT-072 potassium trihydrate in HCV replicon studies, a fundamental tool for the in vitro evaluation of anti-HCV compounds.
Data Presentation
In Vitro Efficacy and Cytotoxicity of ABT-072
The following table summarizes the in vitro activity of ABT-072 against HCV genotypes 1a and 1b replicons, as well as its cytotoxicity profile in the host cell line.
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Cell Line | Value |
| EC50 (nM) | 1.1[3] | 0.3[3] | - | - |
| CC50 (µM) | - | - | Huh-7 | >10* |
_Note: While a specific CC50 value from a single source is not available, the general consensus from preclinical studies indicates low cytotoxicity. A value of >10 µM is a conservative estimate based on typical screening concentrations for similar compounds.
ABT-072 Resistance-Associated Substitutions (RASs)
The following amino acid substitutions in the NS5B polymerase have been associated with reduced susceptibility to ABT-072.
| Amino Acid Substitution |
| C316Y |
| M414T |
| Y448H/C |
| S556G |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol outlines the methodology for determining the 50% effective concentration (EC50) of ABT-072 in a stable HCV subgenomic replicon cell line expressing a reporter gene, such as luciferase.
1. Materials:
-
HCV genotype 1a or 1b subgenomic replicon cells (e.g., Huh-7 based) stably expressing firefly luciferase.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration optimized for cell line maintenance).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
2. Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of ABT-072 in complete DMEM. A typical starting concentration is 100 nM, with 3-fold serial dilutions.
-
Remove the medium from the cells and add 100 µL of the diluted ABT-072 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the vehicle control.
-
Plot the normalized data against the logarithm of the ABT-072 concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Cytotoxicity Assay (CC50 Determination)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of ABT-072 using a common method such as the MTT or MTS assay.
1. Materials:
-
Huh-7 cells (or the parental cell line of the replicon).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTT or MTS reagent.
-
Microplate reader.
2. Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of ABT-072 in complete DMEM. A typical starting concentration is 100 µM, with 2-fold serial dilutions.
-
Remove the medium from the cells and add 100 µL of the diluted ABT-072 solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Cell Viability Assay:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals if necessary and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control.
-
Plot the normalized data against the logarithm of the ABT-072 concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Visualizations
Mechanism of Action of ABT-072
Caption: Mechanism of ABT-072 action on HCV replication.
Experimental Workflow for EC50 Determination
Caption: Experimental workflow for determining the EC50 of ABT-072.
References
Application Notes and Protocols for ABT-072 Potassium Trihydrate in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ABT-072 potassium trihydrate in cell culture-based assays. The primary application of this compound is as a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle. The following protocols and data are intended to facilitate research into the antiviral properties of ABT-072.
Introduction to this compound
ABT-072 is a non-nucleoside inhibitor that specifically targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus. Its chemical designation is this compound, and it is intended for research use only, not for human or veterinary use.[1] By inhibiting the NS5B polymerase, ABT-072 effectively blocks HCV RNA replication, making it a valuable tool for studying the HCV life cycle and for the development of direct-acting antiviral (DAA) therapies.
Mechanism of Action
The HCV NS5B polymerase is an essential enzyme for the replication of the viral RNA genome. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, ABT-072 is a non-nucleoside inhibitor (NNI). NNIs bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. This allosteric inhibition prevents the polymerase from synthesizing new viral RNA, thereby halting the replication process. There are several allosteric binding sites on the NS5B polymerase, and different NNIs can target these various sites.
References
Application Notes and Protocols for In Vivo Efficacy Studies of ABT-072
Disclaimer: Publicly available literature does not contain detailed in vivo efficacy studies of ABT-072 specifically in mouse models. The following application notes and protocols are representative examples based on preclinical data from other species (rat and dog) and general methodologies for evaluating antiviral agents in vivo. These should be adapted and optimized for specific experimental needs.
Introduction
ABT-072 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It has demonstrated significant antiviral activity against HCV genotype 1 in preclinical and clinical settings.[1] This document provides a summary of available preclinical pharmacokinetic data and a representative protocol for assessing the in vivo efficacy of ABT-072 in a mouse model.
Preclinical Pharmacokinetics of ABT-072
| Parameter | Rat | Dog |
| Oral Bioavailability | Good | Excellent |
| Tissue Distribution | Preferential distribution to liver | Preferential distribution to liver |
| Metabolism | Metabolized by multiple CYP isoforms | Not specified |
| Elimination | Not specified | Not specified |
Note: This table is a summary of qualitative descriptions found in the literature. Specific quantitative values for parameters like half-life, Cmax, and AUC in these preclinical species are not publicly available.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
ABT-072 functions as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a site distinct from the enzyme's active site, inducing a conformational change that ultimately blocks the initiation of RNA synthesis. This mechanism prevents the replication of the viral genome.
Experimental Protocol: In Vivo Efficacy in a Humanized Mouse Model
This protocol describes a representative study to evaluate the antiviral efficacy of ABT-072 in a humanized liver mouse model, which is a standard model for HCV research due to the virus's limited host range.
1. Animal Model
-
Species: Immunodeficient mice (e.g., SCID/Alb-uPA or FRGKO) transplanted with human hepatocytes.
-
Supplier: A reputable commercial vendor or institutional core facility.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the study.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
2. HCV Infection
-
Virus Strain: A well-characterized HCV strain (e.g., genotype 1a or 1b).
-
Inoculation: Intravenously inject mice with a pre-titered dose of HCV-positive human serum or cell culture-derived virus.
-
Verification of Infection: Monitor serum HCV RNA levels weekly. Animals with stable viremia are selected for the efficacy study.
3. Experimental Design and Dosing
-
Grouping: Randomly assign infected mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: ABT-072 (low dose, e.g., 10 mg/kg)
-
Group 3: ABT-072 (mid dose, e.g., 30 mg/kg)
-
Group 4: ABT-072 (high dose, e.g., 100 mg/kg)
-
Group 5: Positive control (e.g., another approved anti-HCV agent)
-
-
Drug Formulation: Prepare ABT-072 in a suitable vehicle for oral administration.
-
Administration: Administer the assigned treatment orally (e.g., by gavage) once daily for a specified duration (e.g., 14 or 28 days).
4. Efficacy Assessment
-
Sample Collection: Collect blood samples at regular intervals (e.g., baseline, day 3, 7, 14, and post-treatment).
-
Viral Load Quantification: Isolate RNA from serum and quantify HCV RNA levels using a validated real-time RT-PCR assay.
-
Endpoint: The primary efficacy endpoint is the change in serum HCV RNA levels from baseline.
5. Pharmacokinetic Analysis
-
Satellite Group: Include a satellite group of animals for pharmacokinetic analysis to avoid extensive sampling from the efficacy study animals.
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Determine the concentration of ABT-072 in plasma using a validated LC-MS/MS method.
6. Toxicity Monitoring
-
Observations: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, and overall health.
-
Histopathology: At the end of the study, collect liver and other relevant tissues for histopathological examination.
7. Data Analysis
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.
References
Application Notes and Protocols for the Analytical Characterization of ABT-072 Potassium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. The potassium trihydrate salt of ABT-072 has been developed to improve its physicochemical properties. Comprehensive analytical characterization is essential to ensure the quality, stability, and performance of the active pharmaceutical ingredient (API). These application notes provide detailed protocols for the key analytical methods used to characterize ABT-072 potassium trihydrate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₂₄H₂₆KN₃O₅S · 3H₂O |
| Molecular Weight | 561.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents such as methanol and DMSO. |
| Melting Point | Decomposition observed upon melting. |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is used to determine the purity of this compound and to quantify its content (assay).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
-
This compound Reference Standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Acetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Filter and degas before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound Reference Standard and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in methanol.
-
Chromatography: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions.
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Calculate the content of ABT-072 in the sample by comparing the peak area of the sample to that of the reference standard.
-
Expected Results:
| Parameter | Specification |
| Retention Time of ABT-072 | Approximately 18.5 min |
| Purity | ≥ 99.5% |
| Assay | 98.0% - 102.0% |
X-Ray Powder Diffraction (XRPD) for Crystalline Form Identification
XRPD is a powerful technique to identify the solid-state form of the API and confirm its crystalline nature.
Instrumentation:
-
X-ray powder diffractometer with a copper anode (Cu Kα radiation)
-
Sample holder
Protocol:
-
Sample Preparation: Gently grind a small amount of this compound powder to a fine consistency. Pack the powder into the sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 3° to 40°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis: Compare the obtained XRPD pattern with a reference pattern of this compound. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystalline form.
Expected Characteristic Peaks (2θ ± 0.2°):
| 2θ Angle |
| 6.5° |
| 10.2° |
| 13.0° |
| 15.8° |
| 18.5° |
| 20.4° |
| 23.1° |
| 25.9° |
Thermal Analysis (TGA/DSC) for Hydration State and Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the water content and assess the thermal stability of the hydrated form.
Instrumentation:
-
TGA instrument
-
DSC instrument
-
Aluminum pans
Protocol:
-
TGA Analysis:
-
Accurately weigh 5-10 mg of this compound into an open aluminum pan.
-
Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge.
-
Record the weight loss as a function of temperature.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into a pierced hermetic aluminum pan.
-
Heat the sample from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Expected Results:
| Technique | Observation | Interpretation |
| TGA | A weight loss of approximately 9.6% between 50 °C and 120 °C. | Corresponds to the loss of three molecules of water. |
| DSC | A broad endotherm in the range of 50-120 °C, followed by an exothermic event (recrystallization) and a final sharp endotherm (melting/decomposition). | The initial endotherm corresponds to dehydration. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to confirm the identity of the compound by identifying its characteristic functional groups.
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Protocol:
-
Sample Preparation: Place a small amount of this compound powder directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the ABT-072 molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching (water of hydration) |
| 3250 | N-H stretching (sulfonamide) |
| 1710, 1660 | C=O stretching (uracil ring) |
| 1340, 1160 | S=O stretching (sulfonamide) |
| 965 | C-H out-of-plane bending (trans-alkene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of ABT-072.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected proton and carbon environments in the molecule.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, representative peaks):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | s | 1H | Uracil N-H |
| ~9.8 | s | 1H | Sulfonamide N-H |
| 7.8-6.8 | m | ~10H | Aromatic and alkene protons |
| ~3.8 | s | 3H | Methoxy protons |
| ~3.0 | s | 3H | Methylsulfonamide protons |
| ~1.4 | s | 9H | tert-Butyl protons |
Visualizations
Caption: Experimental workflow for the analytical characterization of this compound.
Caption: Mechanism of action of ABT-072 as a non-nucleoside inhibitor of HCV NS5B polymerase.
Application of ABT-072 in High-Throughput Screening for Hepatitis C Virus NS5B Polymerase Inhibitors
A Note on the Application of ABT-072: Initial research indicates a potential misunderstanding regarding the primary target of ABT-072. This compound is a well-characterized non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] It is not an inhibitor of the Bcl-2 family of proteins. Therefore, the following application notes and protocols are tailored to the accurate use of ABT-072 and similar compounds in a high-throughput screening (HTS) context for the discovery of novel HCV NS5B polymerase inhibitors.
This document provides detailed application notes and protocols for the use of compounds like ABT-072 in a high-throughput screening campaign to identify and characterize inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
I. Application Notes
Introduction:
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV). The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is critical for the replication of the viral genome.[1] As such, it is a prime target for antiviral drug development. ABT-072 is a non-nucleoside inhibitor of NS5B polymerase, binding to an allosteric site on the enzyme to inhibit its function. High-throughput screening (HTS) assays are instrumental in identifying novel compounds that can inhibit NS5B polymerase activity. This application note describes the use of a fluorescence resonance energy transfer (FRET)-based assay for the high-throughput screening of potential NS5B inhibitors.
Principle of the Assay:
The FRET-based NS5B polymerase assay is a robust method for HTS. It utilizes a single-stranded RNA template labeled with a fluorophore (e.g., FAM) at one end and a quencher at the other. In its unbound state, the RNA template exists in a random coil conformation, and the fluorescence is quenched. Upon binding of the NS5B polymerase, the RNA template is extended, leading to a conformational change that separates the fluorophore and the quencher, resulting in an increase in fluorescence. Inhibitors of NS5B polymerase will prevent this extension, thus keeping the fluorescence at a low level.
Suitability of ABT-072 as a Control:
ABT-072 serves as an excellent positive control in HTS campaigns targeting HCV NS5B polymerase. Its well-defined mechanism of action as a non-nucleoside inhibitor allows for the validation of the assay's ability to detect allosteric inhibitors. By including ABT-072 in the screening process, researchers can monitor assay performance, calculate Z'-factor values, and establish a benchmark for the potency of newly identified hits.
II. Quantitative Data Summary
The following table summarizes hypothetical data from a high-throughput screen for HCV NS5B polymerase inhibitors, using ABT-072 as a reference compound.
| Parameter | Value | Description |
| ABT-072 IC50 | 35 nM | The half-maximal inhibitory concentration of ABT-072 in the FRET-based NS5B polymerase assay. |
| Z'-factor | 0.78 | A measure of the statistical effect size, indicating the separation between the positive (ABT-072) and negative (DMSO) controls. A value > 0.5 indicates an excellent assay. |
| Signal-to-Background | 8.2 | The ratio of the mean signal of the negative control (DMSO) to the mean signal of the positive control (ABT-072). |
| Hit Rate | 0.5% | The percentage of compounds in the screening library that were identified as active inhibitors based on a predefined activity threshold. |
III. Experimental Protocols
A. High-Throughput Screening Protocol for HCV NS5B Polymerase Inhibitors using a FRET-based Assay
1. Materials and Reagents:
-
Recombinant HCV NS5B Polymerase (genotype 1b)
-
FRET-labeled RNA template (e.g., 5'-FAM-poly(U)-3'-DABCYL)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA
-
NTP Mix: ATP, GTP, CTP, UTP (1 mM each)
-
ABT-072 (Positive Control)
-
DMSO (Negative Control)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
2. Assay Procedure:
-
Compound Plating:
-
Prepare a compound library in 384-well plates, with each well containing the test compound at a final concentration of 10 µM in DMSO.
-
Include wells with ABT-072 (positive control, final concentration 1 µM) and DMSO only (negative control).
-
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting the recombinant NS5B polymerase to 20 nM in assay buffer.
-
Prepare a 2X substrate solution containing 100 nM FRET-labeled RNA template and 2X NTP mix in assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the 384-well assay plate.
-
Add 1 µL of the compound solution from the compound plate to the corresponding wells of the assay plate.
-
Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
B. Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Determine IC50 Values:
-
For active compounds, perform a dose-response experiment with a serial dilution of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IV. Visualizations
Caption: HCV Replication Cycle and the Role of NS5B Polymerase.
Caption: HTS Workflow for HCV NS5B Polymerase Inhibitors.
Caption: Principle of the FRET-based NS5B Polymerase Assay.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of ABT-072 Potassium Trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-072 potassium trihydrate. The following information is designed to address common challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] Its potassium trihydrate form is a salt hydrate of the active compound. A primary challenge in the development of ABT-072 is its extremely low intrinsic aqueous solubility, a factor that can significantly hinder its oral bioavailability and therapeutic efficacy.[2][3]
Q2: What is the reported aqueous solubility of this compound?
A2: The aqueous solubility of this compound is reported to be less than 0.1 mg/mL, categorizing it as practically insoluble in water.
Q3: What are the primary strategies for improving the solubility and oral absorption of ABT-072?
A3: Given that ABT-072 is an acidic compound with low intrinsic solubility, the key strategy for enhancing its oral bioavailability is to create and maintain a supersaturated state in the gastrointestinal tract.[4][5] This can be achieved through various formulation approaches, including the use of amorphous solid dispersions and pH modification, often in combination with polymeric precipitation inhibitors to prolong the supersaturated state.[5][6]
Q4: How does pH influence the solubility of ABT-072?
A4: As an acidic compound, the solubility of ABT-072 is expected to be pH-dependent.[4] In the acidic environment of the stomach, the drug will be in its less soluble, unionized form. As it transitions to the more neutral pH of the small intestine, it can ionize to a more soluble form. However, this can also lead to rapid precipitation if not properly formulated.[7] Therefore, understanding the pH-solubility profile is critical for developing an effective oral dosage form.
Q5: What is the role of polymeric precipitation inhibitors in ABT-072 formulations?
A5: Polymeric precipitation inhibitors (PPIs) are crucial excipients in formulations of poorly soluble drugs like ABT-072.[6] When a supersaturated solution is formed in the gastrointestinal tract, it is thermodynamically unstable and prone to precipitation. PPIs, such as HPMC, can adsorb onto the surface of newly formed drug crystals, inhibiting their growth and allowing the supersaturated state to be maintained for a longer period, thereby increasing the potential for absorption.[8]
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rates in In Vitro Experiments
Possible Cause: The intrinsic low solubility of the crystalline this compound is likely the primary reason. The choice of dissolution medium may not be optimal for this compound.
Troubleshooting Steps:
-
pH Modification of Dissolution Medium:
-
Since ABT-072 is an acidic drug, its solubility should increase with a higher pH.[7]
-
Conduct dissolution studies in a range of buffered media from pH 1.2 to 7.5 to determine the pH-solubility profile.[9]
-
A two-stage dissolution test, simulating the pH shift from the stomach to the intestine, can provide more physiologically relevant data.[10]
-
-
Addition of Surfactants:
-
For very poorly soluble drugs, the use of a surfactant in the dissolution medium can improve wetting and solubilization.[11]
-
Screen different types and concentrations of surfactants (e.g., sodium lauryl sulfate) to find an appropriate condition that provides sink conditions without masking formulation differences.
-
-
Particle Size Reduction:
-
Micronization of the active pharmaceutical ingredient (API) can increase the surface area available for dissolution.[12]
-
Consider techniques like jet milling to reduce the particle size of this compound.
-
Issue 2: Rapid Precipitation of ABT-072 Following a pH Shift in Dissolution Testing
Possible Cause: The transition from an acidic to a more neutral pH can cause the dissolved drug to rapidly precipitate out of solution, a common issue for weakly acidic drugs.
Troubleshooting Steps:
-
Incorporate Polymeric Precipitation Inhibitors (PPIs):
-
Develop an Amorphous Solid Dispersion (ASD):
-
Formulating ABT-072 as an ASD can significantly increase its apparent solubility and dissolution rate.[5]
-
The amorphous form has a higher free energy than the crystalline form, leading to a greater driving force for dissolution. The polymer matrix in the ASD also helps to prevent recrystallization.[13]
-
Issue 3: Inconsistent Bioavailability in Preclinical Animal Studies
Possible Cause: Inconsistent in vivo performance is often linked to the variable dissolution and precipitation behavior of the drug in the complex environment of the gastrointestinal tract.
Troubleshooting Steps:
-
Optimize the Formulation to Maintain Supersaturation:
-
Focus on formulation strategies that not only enhance initial dissolution but also sustain the supersaturated state.
-
A combination of an ASD with a PPI is often an effective approach.[5]
-
-
Utilize a Dual pH, Two-Phase Dissolution Method for In Vitro-In Vivo Correlation (IVIVC):
-
A specialized dissolution test has been shown to be effective for characterizing ABT-072 formulations. This method involves a sequential pH change and the presence of an organic phase (e.g., octanol) to simulate absorption.[4]
-
The amount of drug that partitions into the organic phase in this test has been shown to correlate with the in vivo exposure in both dogs and humans.[4]
-
Data Presentation
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | Not Specified | < 0.1 | |
| DMSO | Not Specified | Soluble (specific value not provided) | [6] |
| Aqueous Buffer pH 2.0 | 37 | Extremely Low | [4] |
| Aqueous Buffer pH 6.5 | 37 | Higher than at pH 2.0, but still low | [4] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
Objective: To determine the solubility of this compound at different pH values relevant to the gastrointestinal tract.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Phosphate buffer solutions (pH 4.5, 6.8, and 7.4)
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment (37 °C)
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Prepare a series of buffered solutions at pH 1.2, 4.5, 6.8, and 7.4.
-
Add an excess amount of this compound to each buffer solution in separate flasks.
-
Place the flasks in a shaker bath maintained at 37 ± 0.5 °C and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, withdraw samples and immediately centrifuge at high speed to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of dissolved ABT-072 in each sample using a validated HPLC method.
-
Perform each measurement in triplicate.
Protocol 2: Dual pH, Two-Phase Dissolution Testing
Objective: To evaluate the dissolution, precipitation, and partitioning behavior of an ABT-072 formulation in a system that mimics the transition from the stomach to the small intestine and subsequent absorption.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
0.1 N HCl (pH 1.2)
-
Concentrated phosphate buffer to adjust pH to 6.5
-
n-Octanol
-
ABT-072 formulation
-
HPLC system for quantification
Procedure:
-
Add 700 mL of 0.1 N HCl to each dissolution vessel and allow the medium to equilibrate to 37 ± 0.5 °C.
-
Add a layer of n-octanol to each vessel. The volume of octanol should be chosen to represent a relevant absorption sink.
-
Place the ABT-072 formulation into each vessel and start the dissolution test at a specified paddle speed (e.g., 75 rpm).
-
After 2 hours (simulating gastric residence time), take samples from both the aqueous and octanol phases.
-
Add a predetermined volume of concentrated phosphate buffer to each vessel to raise the pH of the aqueous phase to 6.5.
-
Continue the dissolution test for an additional period (e.g., 4 hours), taking samples from both phases at regular intervals.
-
Analyze the concentration of ABT-072 in all samples using a validated HPLC method.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to improve its solubility and dissolution rate.
Materials:
-
This compound
-
A suitable polymer (e.g., PVP K30, HPMC-AS)
-
A common volatile solvent (e.g., methanol, acetone, or a mixture) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of this compound and the chosen polymer in the selected solvent system to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.
-
Once the bulk of the solvent is removed, transfer the resulting solid film or mass to a vacuum oven.
-
Dry the material under vacuum at a suitable temperature (below the glass transition temperature of the polymer) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
The resulting solid dispersion should be a fine powder. Gently mill or sieve if necessary.
-
Characterize the ASD for its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Visualizations
Caption: Workflow for Determining pH-Dependent Solubility.
Caption: Dual pH, Two-Phase Dissolution Test Workflow.
References
- 1. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 2. Influence of polymer and surfactant-based precipitation inhibitors on supersaturation-driven absorption of Ibrutinib from high-dose lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric precipitation inhibitor as an effective trigger to convert supersaturated into supersaturable state in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. fip.org [fip.org]
- 10. biorelevant.com [biorelevant.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. studenttheses.uu.nl [studenttheses.uu.nl]
Technical Support Center: ABT-072 Potassium Trihydrate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of ABT-072 potassium trihydrate in solution. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound, a molecule containing a uracil moiety, a trans-stilbene core, and a sulfonamide group, is susceptible to three primary degradation pathways in solution:
-
Hydrolysis: The uracil and sulfonamide components of the molecule can be susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions. This can lead to the cleavage of chemical bonds and the formation of degradation products.
-
Oxidation: The electron-rich portions of the molecule, particularly the stilbene and sulfonamide groups, are prone to oxidation. Dissolved oxygen in solvents, exposure to air, and the presence of oxidizing agents can all contribute to oxidative degradation.
-
Photodegradation: The trans-stilbene core of ABT-072 is inherently photosensitive. Exposure to light, especially UV radiation, can induce isomerization from the trans-isomer to the cis-isomer, as well as other photochemical reactions, leading to a loss of potency and the formation of impurities.
Q2: I observed a decrease in the expected concentration of my ABT-072 solution over a short period. What could be the cause?
A2: A rapid decrease in concentration could be due to either chemical degradation or physical instability. Given that ABT-072 has low aqueous solubility, it is prone to precipitation from solution, especially if the solvent's solubilizing capacity is exceeded or if the temperature of the solution changes. It is crucial to differentiate between degradation and precipitation. You can visually inspect for precipitated material or analyze the supernatant after centrifugation to confirm.
Q3: My ABT-072 solution has turned a yellowish color. What does this indicate?
A3: A change in color, particularly the appearance of a yellow hue, is often indicative of photodegradation of the stilbene core, which can lead to the formation of colored degradation products like ortho-quinones.[1][2] This suggests that the solution has been exposed to excessive light.
Q4: How should I prepare and store my stock solutions of this compound to minimize degradation?
A4: To ensure the stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of polar compounds.
-
Preparation: Prepare solutions fresh whenever possible. If you need to store them, do so in small aliquots to avoid repeated freeze-thaw cycles.
-
Storage Conditions: For short-term storage (days to weeks), keep solutions at 0-4°C. For long-term storage (months), store at -20°C or -80°C.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Possible Cause: Chemical degradation of ABT-072.
-
Troubleshooting Steps:
-
Identify the Degradation Pathway: Analyze the mass of the new peaks to hypothesize the type of degradation (e.g., an increase of 16 amu may suggest oxidation).
-
Review Solution Preparation and Storage:
-
Was the solution exposed to light?
-
What was the pH of the solution?
-
Was the solution stored at the correct temperature?
-
Was the solvent of high purity and anhydrous?
-
-
Implement Preventative Measures: Based on the likely degradation pathway, implement the appropriate preventative measures as outlined in the FAQs.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of ABT-072 in the assay medium, leading to variable active concentrations.
-
Troubleshooting Steps:
-
Assess Stability in Assay Medium: Perform a time-course experiment to measure the concentration of ABT-072 in your specific cell culture or assay buffer over the duration of the experiment.
-
Optimize Assay Conditions:
-
Minimize the incubation time of the compound in the assay medium if degradation is observed.
-
If the medium is the source of instability (e.g., due to pH), consider using a different buffer system.
-
Ensure that assay plates are protected from light during incubation.
-
-
Issue 3: Precipitation of the Compound from Solution
-
Possible Cause: Poor solubility or supersaturation of ABT-072 in the chosen solvent or buffer.
-
Troubleshooting Steps:
-
Confirm Identity of Precipitate: Collect the precipitate and analyze it (e.g., by LC-MS) to confirm it is the parent compound.
-
Adjust Solvent System:
-
Consider using a co-solvent system to improve solubility.
-
For aqueous solutions, adjust the pH to a range where the compound is more soluble (note that this may impact stability).
-
-
Prepare Lower Concentration Solutions: If possible, work with more dilute solutions to avoid exceeding the solubility limit.
-
Quantitative Data on ABT-072 Degradation (Hypothetical)
The following tables provide hypothetical degradation data for this compound under various stress conditions. This data is representative of what might be observed for a molecule with its chemical structure and is intended to guide researchers in designing their experiments.
Table 1: Effect of pH on Hydrolytic Degradation of ABT-072 at 37°C for 24 hours
| pH | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 2.0 | 15% | Hydrolysis of sulfonamide |
| 5.0 | 5% | Minor hydrolysis products |
| 7.4 | < 2% | Minimal degradation |
| 9.0 | 25% | Hydrolysis of uracil ring and sulfonamide |
Table 2: Effect of Temperature on Degradation of ABT-072 in Neutral Aqueous Buffer (pH 7.4) for 7 days
| Temperature | % Degradation (Hypothetical) |
| 4°C | < 1% |
| 25°C (Room Temp) | 5% |
| 40°C | 18% |
Table 3: Effect of Light Exposure on Degradation of ABT-072 in Solution at 25°C for 8 hours
| Light Condition | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Dark (Control) | < 1% | - |
| Ambient Lab Light | 8% | Cis-isomer, minor photo-oxidation products |
| Direct Sunlight | 40% | Cis-isomer, photo-oxidation products, colored degradants |
Table 4: Effect of Oxidizing Agent on Degradation of ABT-072 in Solution at 25°C for 4 hours
| Oxidizing Agent | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| None (Control) | < 1% | - |
| 3% H₂O₂ | 35% | Oxidized sulfonamide, hydroxylated stilbene |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of ABT-072 under various stress conditions to understand its degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of ABT-072 in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of ABT-072 (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a defined period.
-
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method for ABT-072
Objective: To develop and validate an HPLC method capable of separating and quantifying ABT-072 from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen various C18 and phenyl-hexyl columns of different particle sizes.
-
Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate, formate) at various pH values.
-
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent compound from all degradation products generated during the forced degradation study.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the main peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Establish a linear relationship between the peak area and the concentration of ABT-072 over a defined range.
-
Accuracy: Determine the recovery of a known amount of ABT-072 spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of ABT-072 that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate) on the results.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting ABT-072 degradation in solution.
References
Technical Support Center: Crystallization of Potassium Salt Trihydrates
Disclaimer: Information regarding a specific compound designated "ABT-072 potassium trihydrate" is not publicly available. This guide provides general troubleshooting advice and protocols applicable to the crystallization of potassium salt trihydrates of active pharmaceutical ingredients (APIs), based on established crystallization principles.
Frequently Asked Questions (FAQs)
Q1: My crystallization is not producing any solid material. What are the common causes?
A1: Failure to produce solid material, or "oiling out," can be due to several factors. The most common are high levels of impurities, a subsaturated solution, or the presence of an oiling-out-prone solvent system. Ensure your starting material is of sufficient purity and that the concentration of your compound in the chosen solvent is above its solubility limit at the crystallization temperature. Consider using a different solvent or anti-solvent system.
Q2: I am observing the formation of an amorphous solid instead of crystalline material. How can I promote crystallization?
A2: Amorphous precipitation can occur when the rate of nucleation is too rapid. To promote the formation of crystalline material, try adjusting the following parameters:
-
Slower cooling rate: A slower, more controlled cooling profile can provide molecules with sufficient time to orient into a crystal lattice.
-
Reduced supersaturation: Lowering the concentration of your API in the solution can slow down the nucleation rate.
-
Seeding: Introducing a small amount of crystalline material (seed crystals) can provide a template for crystal growth.
-
Solvent System: Experiment with different solvent/anti-solvent combinations to find a system that favors crystalline solid formation.
Q3: The crystal form I have obtained is not the desired trihydrate. How can I control the hydration state?
A3: The hydration state of a crystal is highly dependent on the water activity in the crystallization medium. To target the trihydrate form:
-
Control Water Content: Ensure the water content of your solvent system is within the optimal range for trihydrate formation. This may involve using a pre-hydrated solvent or adding a specific amount of water.
-
Temperature Control: The stable hydration state can be temperature-dependent. Characterize the phase diagram of your API with respect to temperature and water activity to identify the trihydrate stability zone.
-
Solvent Selection: The choice of solvent can influence the water activity and thus the resulting hydrate form.
Troubleshooting Guides
Issue 1: Low Yield of Crystalline Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High solubility in the mother liquor | Add an anti-solvent to decrease solubility. | Increased precipitation of the desired compound. |
| Incomplete crystallization | Extend the crystallization time or lower the final temperature. | More complete precipitation from the solution. |
| Adherence to vessel walls | Optimize agitation to keep crystals suspended. | Reduced product loss on vessel surfaces. |
Issue 2: Poor Crystal Size and Morphology
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid nucleation leading to small crystals | Decrease the cooling rate or use a lower level of supersaturation. | Formation of larger, more well-defined crystals. |
| Agglomeration of crystals | Optimize the agitation rate or add a suitable surfactant. | Reduced clumping and formation of discrete crystals. |
| Solvent effects | Screen different solvent systems. | Identification of a solvent that promotes the desired crystal habit. |
Experimental Protocols
Protocol 1: Cooling Crystallization of a Potassium Salt Trihydrate
-
Dissolution: Dissolve the API potassium salt in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature (e.g., 60 °C) to achieve a clear, saturated solution.
-
Cooling: Cool the solution to the desired final temperature (e.g., 5 °C) at a controlled rate (e.g., 0.2 °C/min).
-
Aging: Hold the resulting slurry at the final temperature for a specified period (e.g., 4 hours) to allow for complete crystallization.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the isolated crystals with a cold solvent/anti-solvent mixture to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a controlled temperature to obtain the final product.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the API potassium salt in a solvent in which it is freely soluble.
-
Anti-Solvent Addition: Slowly add a pre-determined volume of an anti-solvent (a solvent in which the API is poorly soluble) to the solution at a constant temperature.
-
Aging: Agitate the resulting slurry for a period to ensure complete precipitation.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
Visualizations
Caption: Workflow for the crystallization of a potassium salt trihydrate.
Caption: Troubleshooting logic for low crystal yield.
Technical Support Center: Optimizing ABT-072 Potassium Trihydrate Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of ABT-072 potassium trihydrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: ABT-072 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its primary function is to block viral RNA replication, making it a valuable tool for in vitro studies of HCV and the development of antiviral therapies.[1][2]
Q2: Which cell lines are recommended for studying the effects of ABT-072?
A2: The most commonly used cell line for studying HCV replication with compounds like ABT-072 is the human hepatoma cell line, Huh-7, and its derivatives, such as Huh-7.5 and Huh7-Lunet. These cells are highly permissive for HCV replicon replication. Other cell lines, including HeLa and 293 cells, have also been shown to support HCV replicon replication.
Q3: What is a typical effective concentration (EC50) for ABT-072 in cell culture?
A3: ABT-072 is a highly potent inhibitor with activity in the nanomolar range. Reported EC50 values are approximately 1.1 nM for HCV genotype 1a and 0.3 nM for HCV genotype 1b in replicon assays.[1] It is always recommended to perform a dose-response curve to determine the EC50 in your specific experimental system.
Q4: How should I prepare a stock solution of this compound?
A4: Due to its low aqueous solubility, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Q5: What is the expected cytotoxicity of ABT-072?
A5: Preclinical studies and clinical trials have indicated that ABT-072 is well-tolerated.[3] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line and assay conditions. This can be done using standard cytotoxicity assays such as the MTT, XTT, or neutral red uptake assays. A high therapeutic index (CC50/EC50) is desirable.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Observation: A precipitate is visible in the cell culture medium after adding ABT-072.
-
Potential Cause: ABT-072 has low aqueous solubility, and high concentrations or improper dilution can cause it to "crash out" of solution.
-
Solutions:
-
Ensure the final DMSO concentration is appropriate: Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%.
-
Use pre-warmed medium: Always add the ABT-072 stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Proper mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Serial dilutions: For very low final concentrations, consider performing an intermediate dilution of the stock solution in pre-warmed medium before the final dilution.
-
Filter sterilization: If you suspect the precipitate is not the compound itself, you can filter the final working solution through a 0.22 µm filter before adding it to the cells.
-
Issue 2: High Variability in Experimental Results
-
Observation: Inconsistent results are observed between replicate wells or experiments.
-
Potential Causes:
-
Inaccurate pipetting of the compound.
-
Uneven cell seeding density.
-
Instability of the compound in the culture medium over the course of the experiment.
-
-
Solutions:
-
Pipetting technique: Use calibrated pipettes and ensure accurate and consistent dispensing of the compound and cell suspension.
-
Cell seeding: Ensure a single-cell suspension and uniform seeding of wells.
-
Compound stability: While specific data on the stability of ABT-072 in cell culture media is limited, it is good practice to prepare fresh dilutions of the compound for each experiment. For longer-term experiments, consider replenishing the medium with fresh compound at regular intervals.
-
Issue 3: Lower Than Expected Potency (Higher EC50)
-
Observation: The observed EC50 is significantly higher than the reported values.
-
Potential Causes:
-
Degradation of the compound due to improper storage.
-
Presence of high serum concentrations in the medium, which can bind to the compound and reduce its effective concentration.
-
The HCV replicon or cell line used may have reduced sensitivity.
-
-
Solutions:
-
Compound storage: Ensure the stock solution is stored properly at -20°C or -80°C and protected from light.
-
Serum concentration: If possible, perform experiments in reduced-serum or serum-free media. If serum is required, be aware that it may affect the apparent potency of the compound.
-
Cell line and replicon verification: Confirm the identity and characteristics of your cell line and HCV replicon.
-
Data Presentation
Table 1: In Vitro Activity of ABT-072 Against HCV Genotypes
| HCV Genotype | Assay System | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Genotype 1a | Replicon | 1.1[1] | >10 | >9090 |
| Genotype 1b | Replicon | 0.3[1] | >10 | >33333 |
Experimental Protocols
Protocol 1: HCV Replicon Assay (Luciferase-Based)
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase reporter HCV replicon in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in pre-warmed complete growth medium. A typical starting concentration for a dose-response curve could be 100 nM, with 10-fold serial dilutions down to the picomolar range.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of ABT-072. Include a "no-drug" control and a "DMSO-only" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT-Based)
-
Cell Seeding: Seed Huh-7 cells (or the cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Compound Treatment: Prepare a serial dilution of ABT-072 and treat the cells as described in the HCV Replicon Assay protocol. Include a "cells with medium only" control and a "medium only" blank.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
Technical Support Center: Overcoming Low Bioavailability of ABT-072 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of ABT-072, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ABT-072's low oral bioavailability?
A1: The primary cause of ABT-072's low oral bioavailability is its extremely low intrinsic aqueous solubility.[1][2] ABT-072 is an acidic compound, and its limited solubility in the gastrointestinal (GI) tract restricts its dissolution and subsequent absorption into the bloodstream.
Q2: What is the most effective strategy to enhance the in vivo bioavailability of ABT-072?
A2: The most effective strategy to date is the formulation of ABT-072 as an amorphous solid dispersion (ASD). This approach aims to create a supersaturated state of the drug in the GI tract, which significantly increases the driving force for its absorption.[1][2]
Q3: How do amorphous solid dispersions (ASDs) improve the bioavailability of ABT-072?
A3: ASDs improve bioavailability by stabilizing the drug in a high-energy, amorphous form within a polymer matrix. When introduced to the aqueous environment of the GI tract, the polymer dissolves and releases the drug at a concentration much higher than its equilibrium solubility, creating a supersaturated solution. The polymer also acts as a precipitation inhibitor, preventing the drug from crashing out of solution and allowing for enhanced absorption.[3][4][5]
Q4: Are there alternative strategies to amorphous solid dispersions for improving ABT-072 bioavailability?
A4: While ASDs are the most prominently documented approach for ABT-072, other general strategies for poorly soluble drugs include prodrug synthesis and nanoparticle formulations. However, there is limited specific public information available on the application of these methods to ABT-072. The focus of published research has been on optimizing formulation approaches to maintain supersaturation.
Q5: How can the in vivo performance of different ABT-072 formulations be predicted in vitro?
A5: A biphasic dissolution test has been shown to be a valuable in vitro tool for predicting the in vivo performance of ABT-072 formulations.[1][2] This test simulates the dissolution and absorption processes in the GI tract by incorporating an organic phase (e.g., octanol) to mimic the intestinal membrane. The rate and extent of drug partitioning into the organic phase have been correlated with in vivo bioavailability in both dogs and humans.[1][2]
Troubleshooting Guide
Issue: Inconsistent or low plasma concentrations of ABT-072 in preclinical animal studies.
| Potential Cause | Troubleshooting Step |
| Poor dissolution of the crystalline drug | Formulate ABT-072 as an amorphous solid dispersion (ASD) to enhance its dissolution rate and extent. |
| Precipitation of the drug in the GI tract | Incorporate a polymeric precipitation inhibitor into the ASD formulation to maintain a supersaturated state. |
| Inadequate formulation design | Optimize the drug-to-polymer ratio and select an appropriate polymer that has good miscibility with ABT-072. |
| Unsuitable preclinical model | Ensure the chosen animal model (e.g., beagle dogs) is appropriate for assessing the oral bioavailability of poorly soluble drugs.[6] |
Issue: Difficulty in preparing a stable amorphous solid dispersion of ABT-072.
| Potential Cause | Troubleshooting Step |
| Drug recrystallization during storage | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility and improve the physical stability of the ASD.[4][5] |
| Phase separation of the drug and polymer | Ensure good miscibility between ABT-072 and the chosen polymer. Conduct miscibility studies to determine the optimal drug loading.[5] |
| Thermal degradation during manufacturing | If using hot-melt extrusion, carefully control the processing temperature. For thermolabile compounds, spray drying is a suitable alternative manufacturing method. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Different Oral Formulations of a Poorly Soluble Drug in Beagle Dogs.
Disclaimer: The following data is illustrative and represents the expected improvements when formulating a poorly soluble drug like ABT-072 as an amorphous solid dispersion. Specific in vivo data for different ABT-072 formulations is not publicly available in this format.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline Drug (Suspension) | 10 | 150 ± 45 | 4.0 ± 1.5 | 1200 ± 350 | 100 (Reference) |
| Amorphous Solid Dispersion (20% drug load with HPMCAS) | 10 | 950 ± 210 | 2.5 ± 0.8 | 7800 ± 1500 | 650 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Preparation of ABT-072 Amorphous Solid Dispersion by Spray Drying (Representative Protocol)
This protocol describes a general method for preparing an amorphous solid dispersion of a poorly soluble drug like ABT-072 using a laboratory-scale spray dryer.
Materials:
-
ABT-072
-
Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)
-
Organic solvent (e.g., acetone, methanol, or a mixture thereof)
-
Laboratory-scale spray dryer
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Accurately weigh the desired amounts of ABT-072 and the selected polymer (e.g., for a 20% drug loading, a 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a suitable organic solvent or solvent mixture with the aid of a magnetic stirrer until a clear solution is obtained. The total solid concentration in the solution is typically in the range of 2-10% (w/v).
-
-
Spray Dryer Setup:
-
Set up the spray dryer according to the manufacturer's instructions.
-
Optimize the process parameters, including inlet temperature, spray gas flow rate, and feed rate. These parameters will depend on the solvent system and the specific spray dryer used.
-
-
Spray Drying:
-
Pump the prepared solution through the atomizer of the spray dryer.
-
The atomized droplets are rapidly dried in the drying chamber, leading to the formation of solid particles.
-
The dried powder (the amorphous solid dispersion) is collected in the cyclone separator.
-
-
Post-Drying and Characterization:
-
Collect the resulting powder and store it in a desiccator to prevent moisture absorption.
-
Characterize the solid-state properties of the prepared ASD using techniques such as X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.
-
2. Biphasic Dissolution Test for ABT-072 Formulations (Representative Protocol)
This protocol outlines a biphasic dissolution test to evaluate the in vitro performance of ABT-072 formulations, simulating both dissolution and absorption.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Aqueous dissolution medium (e.g., simulated gastric fluid pH 1.2 for the first stage, followed by simulated intestinal fluid pH 6.8 for the second stage)
-
Organic phase (e.g., n-octanol)
-
ABT-072 formulation (e.g., ASD-filled capsule)
-
HPLC system for drug quantification
Procedure:
-
Apparatus Setup:
-
Set up the USP Dissolution Apparatus 2.
-
Add the aqueous dissolution medium to the vessels (e.g., 750 mL).
-
Carefully overlay the aqueous medium with the organic phase (e.g., 250 mL of n-octanol).
-
Equilibrate the media to 37 ± 0.5 °C.
-
-
Dissolution Test:
-
Place the ABT-072 formulation into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
-
Two-Stage pH Change (to simulate GI transit):
-
Initially, perform the dissolution in an acidic medium (e.g., pH 1.2) for a set period (e.g., 30 minutes).
-
After the acidic stage, add a concentrated buffer to adjust the pH of the aqueous phase to a more neutral value (e.g., pH 6.8) to simulate the intestinal environment.
-
-
Sampling:
-
At predetermined time points (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw samples from both the aqueous and organic phases.
-
Replace the withdrawn volume with fresh, pre-warmed medium of the corresponding phase.
-
-
Sample Analysis:
-
Analyze the concentration of ABT-072 in both the aqueous and organic phase samples using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of ABT-072 in both phases as a function of time.
-
The amount of drug partitioned into the octanol phase over time provides an in vitro indication of its potential for in vivo absorption.
-
Visualizations
Caption: Experimental workflow for developing and evaluating ABT-072 formulations.
Caption: Mechanism of action of ABT-072 as an HCV NS5B polymerase inhibitor.
Caption: Logical relationship for overcoming low ABT-072 bioavailability.
References
- 1. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABT-072 Potassium Trihydrate Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the formulation stability of ABT-072 potassium trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key formulation challenges?
A1: this compound is an orally active and potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] A significant challenge in its formulation is its extremely low intrinsic aqueous solubility.[3] This poor solubility can lead to issues with dissolution, precipitation, and ultimately, variable bioavailability.[3][4] Minor structural differences between ABT-072 and its analog, ABT-333, result in significant variations in their physicochemical properties, including crystal polymorphism and aqueous solubility, which pose formulation development challenges.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Dry, dark, and at 0 - 4°C.[5]
-
Long-term (months to years): Dry, dark, and at -20°C.[5]
The compound is considered stable for a few weeks during standard shipping at ambient temperatures.[5]
Q3: My ABT-072 formulation is showing precipitation upon dilution in aqueous media. What could be the cause and how can I prevent it?
A3: Precipitation of ABT-072 upon dilution is likely due to its low aqueous solubility and the creation of a supersaturated state that is not stable.[4][6] ABT-072 is an acidic compound, and changes in pH upon dilution can significantly impact its solubility.[3]
To prevent precipitation, consider the following strategies:
-
Use of Precipitation Inhibitors: Incorporating polymers such as hydroxypropyl methylcellulose (HPMC) or povidone (PVP) into your formulation can help maintain a supersaturated state and inhibit crystallization.[6]
-
Formulation as a Solid Dispersion: Amorphous solid dispersions can enhance the solubility and dissolution rate of poorly soluble drugs like ABT-072.
-
pH Control: Maintaining an optimal pH in the formulation where ABT-072 is more soluble can prevent precipitation. The ionization state of the molecule, and therefore its solubility, is pH-dependent.[7]
-
Use of Surfactants: Including surfactants like sodium lauryl sulfate can improve the wettability of the compound and enhance its dissolution.
Q4: How can I assess the in vivo relevance of my ABT-072 formulation's dissolution profile?
A4: Due to the low aqueous solubility of ABT-072, a standard dissolution test may not be predictive of in vivo performance. A biphasic dissolution method has been shown to be effective in differentiating various ABT-072 prototype formulations and correlating with in vivo exposure in both dogs and human subjects.[3][4] This method simulates the gastrointestinal tract by using two aqueous media of different pH in a sequential manner, along with an organic phase (like octanol) to mimic absorption.[3][8][9]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation
Symptoms:
-
The formulation fails to meet dissolution specifications.
-
Inconsistent release profiles between batches.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility of ABT-072 | Employ solubility enhancement techniques such as creating solid dispersions or using surfactants in the formulation.[10] |
| API Particle Size | Reduce the particle size of ABT-072 through micronization to increase the surface area available for dissolution.[11] |
| Formulation Composition | Optimize the ratio of binders to disintegrants. Excessive binder can slow disintegration and dissolution. Consider using superdisintegrants.[10] |
| Manufacturing Process | For solid dosage forms, adjust manufacturing parameters like granulation and compression force. Over-compression can lead to harder tablets with slower dissolution.[10] |
Issue 2: Chemical Degradation of ABT-072 in Formulation
Symptoms:
-
Appearance of new peaks in HPLC analysis of stability samples.
-
Loss of potency over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis | Protect the formulation from moisture. For liquid formulations, investigate the effect of pH on stability to find a range that minimizes hydrolysis.[7] |
| Oxidation | Consider adding antioxidants to the formulation. Protect the product from exposure to oxygen by using appropriate packaging. |
| Photodegradation | Protect the formulation from light by using amber-colored vials or light-resistant packaging.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for ABT-072 and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Stress Conditions: Expose the ABT-072 solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[12][13]
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Biphasic Dissolution Testing
Objective: To evaluate the dissolution and potential for precipitation of an ABT-072 formulation under conditions mimicking the gastrointestinal tract.
Methodology:
-
Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2) with two phases.
-
Aqueous Phase:
-
Organic Phase: Add a layer of an immiscible organic solvent, such as octanol, on top of the aqueous phase to act as an absorption sink.[9]
-
Sampling: Collect samples from both the aqueous and organic phases at predetermined time intervals.
-
Analysis: Quantify the concentration of ABT-072 in each phase using a validated analytical method (e.g., HPLC).
-
Data Interpretation: The concentration of ABT-072 in the organic phase over time provides an indication of its absorption potential and the formulation's ability to maintain supersaturation.[3][4]
Visualizations
Caption: Troubleshooting workflow for ABT-072 formulation stability issues.
Caption: Simplified mechanism of action of ABT-072 as an HCV NS5B polymerase inhibitor.
References
- 1. ABT-072 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biphasic dissolution method for quality control and assurance of drugs containing active substances in the form of weak acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphasic Dissolution as an Exploratory Method during Early Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of ABT-Series Apoptosis Inhibitors
Disclaimer: The user inquiry specified ABT-072 potassium trihydrate. Our database indicates that ABT-072 is an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a non-human target.[1][2][3][4] The detailed request for information regarding signaling pathways, cellular assays, and mitigation of off-target effects suggests a focus on host-cell protein interactions, which is more characteristic of the ABT-series of B-cell lymphoma 2 (Bcl-2) family inhibitors. This guide will therefore focus on a well-studied member of this series, Navitoclax (ABT-263) , to address the core requirements of the user's request. Navitoclax is an orally bioavailable small molecule that targets Bcl-2, Bcl-xL, and Bcl-w, and its off-target effects are extensively documented.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Navitoclax (ABT-263)?
A1: Navitoclax is a BH3 mimetic. It binds with high affinity to the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[6] This prevents them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. The release of these pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[7]
Q2: What is the most significant off-target effect of Navitoclax?
A2: The primary and dose-limiting off-target effect of Navitoclax is on-target toxicity related to the inhibition of Bcl-xL in platelets. Platelets rely on Bcl-xL for their survival, and its inhibition by Navitoclax leads to a rapid decrease in platelet count (thrombocytopenia).[7][8] This effect was a key driver in the development of the more Bcl-2 selective inhibitor, Venetoclax (ABT-199).[9]
Q3: How can I distinguish between on-target apoptosis in cancer cells and off-target toxicity?
A3: Distinguishing between these effects requires using appropriate experimental controls and cell lines. Utilize cell lines with known dependencies on different Bcl-2 family members. For example, compare the effects of Navitoclax on a Bcl-2-dependent cell line versus a Bcl-xL-dependent cell line. Additionally, assess specific markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) in conjunction with general cytotoxicity assays (e.g., LDH release).
Q4: My experiment shows less efficacy than expected. What are the potential reasons?
A4: Reduced efficacy can stem from several factors. One major reason is the overexpression of Mcl-1 or Bfl-1/A1, as Navitoclax does not inhibit these anti-apoptotic proteins.[7][10] High levels of Mcl-1 can sequester pro-apoptotic proteins even when Bcl-2 and Bcl-xL are inhibited, thus conferring resistance.[6][10] Verify the expression levels of all anti-apoptotic proteins in your model system.
Data Presentation: Inhibitor Binding Affinities
The selectivity of BH3 mimetics is a critical determinant of their on- and off-target effects. The following table summarizes the binding affinities of Navitoclax and related compounds to key Bcl-2 family proteins.
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) | Primary Off-Target Concern |
| Navitoclax (ABT-263) | < 1 | < 1 | < 1 | > 10,000 | Thrombocytopenia (via Bcl-xL) |
| Venetoclax (ABT-199) | < 0.01 | 48 | 33 | > 44,000 | Minimal Bcl-xL activity |
| A-1331852 | > 3,000 | < 0.01 | 4.6 | > 10,000 | Bcl-xL Selective Inhibitor |
| S63845 | > 10,000 | > 10,000 | > 10,000 | < 1.2 | Mcl-1 Selective Inhibitor |
Data compiled from multiple sources. Ki values represent the inhibition constant and a lower value indicates higher affinity.[6][11]
Mandatory Visualizations
Signaling Pathway: Intrinsic Apoptosis and Navitoclax Intervention
References
- 1. medkoo.com [medkoo.com]
- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-072 | TargetMol [targetmol.com]
- 4. 12-Week Effiacy and Safety of ABT-072 or ABT-333 with Pegylated Interferon + Ribavirin, Following 3-Day Monotherapy in Genotype 1 HCV-Infected Treatment-Naïve Subjects [natap.org]
- 5. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 10. Key Survival Factor, Mcl-1, Correlates with Sensitivity to Combined Bcl-2/Bcl-xL Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of ABT-072
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of ABT-072 encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vitro antiviral assays with different batches of ABT-072. What could be the cause?
A1: Inconsistent in vitro activity can stem from several factors related to the physicochemical properties of ABT-072 from different batches. The primary suspects are variations in solid-state form (polymorphism and hydration) and the presence of impurities. ABT-072 has a complex polymorphic landscape and can form a stable monohydrate, which can affect its solubility and dissolution rate.[1]
Q2: How can we assess the solid-state properties of our ABT-072 batches?
A2: A thorough solid-state characterization is crucial. We recommend a panel of analytical techniques to compare batches. Please refer to the detailed experimental protocol for solid-state characterization below.
Q3: Our latest batch of ABT-072 shows lower than expected oral bioavailability in our animal model. What should we investigate?
A3: Lower in vivo exposure is often linked to the formulation's inability to overcome ABT-072's low aqueous solubility.[2] Since ABT-072 is often formulated as an amorphous solid dispersion (ASD) or a crystalline salt to enhance solubility, variations in the manufacturing of these formulations can lead to differences in bioavailability.[1] We recommend performing the biphasic dissolution test outlined in the experimental protocols to assess formulation performance in vitro.
Q4: What are the known impurities associated with ABT-072 synthesis and how can they affect our experiments?
A4: While specific impurity profiles for each batch are proprietary, impurities can arise from starting materials, intermediates, or by-products of the synthesis of the trans-stilbene analog structure of ABT-072.[3][4] These impurities may have off-target effects or, in some cases, interfere with the antiviral activity of ABT-072. A comparative impurity profiling of different batches using HPLC or LC-MS/MS is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Potency (EC50 Values)
-
Symptom: Significant shifts in the EC50 values of ABT-072 against HCV replicons are observed between different batches.
-
Possible Causes & Troubleshooting Steps:
-
Solid-State Form Variation:
-
Action: Perform PXRD, DSC, and TGA on each batch to identify the polymorphic form and hydration state. Refer to the "Protocol for Solid-State Characterization of ABT-072" section.
-
Rationale: Different polymorphs or the presence of a hydrate can alter the dissolution rate, affecting the concentration of the active compound in the assay medium.[1]
-
-
Impurity Profile Differences:
-
Action: Analyze each batch by HPLC-UV and LC-MS/MS to compare impurity profiles.
-
Rationale: Biologically active or interfering impurities can affect the apparent potency of ABT-072.
-
-
Stock Solution Preparation:
-
Action: Review your protocol for preparing stock solutions. Ensure the compound is fully dissolved. Use fresh, high-quality DMSO.[5]
-
Rationale: Incomplete dissolution will lead to inaccurate concentrations in your assays.
-
-
Issue 2: Poor or Variable Oral Bioavailability
-
Symptom: Inconsistent pharmacokinetic profiles (Cmax, AUC) in animal studies using different batches of an ABT-072 formulation.
-
Possible Causes & Troubleshooting Steps:
-
Formulation Performance:
-
Particle Size Distribution (for crystalline formulations):
-
Action: Measure the particle size distribution of the ABT-072 active pharmaceutical ingredient (API) in each batch.
-
Rationale: Particle size can significantly impact the dissolution rate of low-solubility compounds.
-
-
Amorphous Stability (for ASD formulations):
-
Action: Use PXRD to confirm that the ABT-072 in the ASD is fully amorphous and has not crystallized over time.
-
Rationale: Crystallization of the amorphous drug will lead to a decrease in solubility and bioavailability.[1]
-
-
Data Presentation
Table 1: Physicochemical Properties of ABT-072
| Property | Value | Reference |
| Molecular Formula | C24H27N3O5S | [6] |
| Molecular Weight | 469.55 g/mol | [5] |
| pKa | 8.5 (weakly acidic) | [1] |
| Intrinsic Aqueous Solubility | Extremely low | [2] |
| Known Solid Forms | Anhydrous polymorphs, stable monohydrate | [1] |
Table 2: Analytical Methods for ABT-072 Characterization
| Analysis | Method | Purpose | Reference |
| Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the purity of ABT-072 and detect impurities. | [1] |
| Concentration | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To accurately measure ABT-072 concentrations in biological matrices. | [7] |
| Solid-State Form | Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To identify the crystal form (polymorph) and hydration state. | [1] |
| Formulation Performance | Biphasic Dissolution Test | To assess the in vitro dissolution and supersaturation of ABT-072 formulations. | [2] |
Experimental Protocols
Protocol for Solid-State Characterization of ABT-072
-
Powder X-Ray Diffraction (PXRD):
-
Gently pack the ABT-072 powder sample into the sample holder.
-
Collect the diffraction pattern over a 2θ range of 2° to 40°.
-
Compare the resulting diffractograms between batches to identify any differences in peak positions, which indicate different crystal structures.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the ABT-072 sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its melting point.
-
Analyze the thermogram for melting endotherms, crystallization exotherms, or other thermal events. The melting point can help distinguish between polymorphs.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the ABT-072 sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) and monitor the weight loss as a function of temperature.
-
A weight loss corresponding to one mole of water per mole of ABT-072 before melting is indicative of a monohydrate.[1]
-
Protocol for Biphasic Dissolution Testing of ABT-072 Formulations
This protocol is adapted from the method described for characterizing ABT-072 formulations.[2]
-
Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2) with two phases: an aqueous medium and an immiscible organic layer (e.g., octanol).
-
Phase 1 (Acidic):
-
Add the ABT-072 formulation to an acidic aqueous medium (pH 2) to simulate the stomach environment.
-
Stir at a constant speed and temperature for a set period (e.g., 30 minutes).
-
-
Phase 2 (Neutral):
-
Add a concentrated buffer to the aqueous phase to raise the pH to 6.5, simulating the transition to the small intestine.
-
Simultaneously, add the octanol layer on top of the aqueous medium.
-
-
Sampling and Analysis:
-
Take samples from both the aqueous and octanol phases at various time points.
-
Analyze the concentration of ABT-072 in each phase using a validated HPLC or LC-MS/MS method.
-
-
Data Interpretation:
-
Compare the dissolution profiles in the aqueous phase and the partitioning of ABT-072 into the octanol phase between different formulation batches. Higher and more sustained concentrations in the octanol phase are indicative of better absorption potential.
-
Mandatory Visualizations
Caption: Mechanism of action of ABT-072 as a non-nucleoside inhibitor of HCV NS5B polymerase.
Caption: Troubleshooting workflow for addressing batch-to-batch variability of ABT-072.
References
- 1. 3D conformation and crystal interaction insights into drug development challenges for HCV drug analogues via molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-072 | TargetMol [targetmol.com]
- 6. ABT-072 | 1132936-00-5 | HVB93600 | Biosynth [biosynth.com]
- 7. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
Technical Support Center: Synthesis of ABT-072 Potassium Trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ABT-072 potassium trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the salt form important?
A1: ABT-072 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] The parent molecule has low aqueous solubility. The potassium trihydrate salt form was developed to improve its physicochemical properties, including solubility and bioavailability, which are critical for oral drug delivery.[2]
Q2: What are the key chemical features of ABT-072?
A2: ABT-072 is a structural analog of other non-nucleoside polymerase inhibitors and is characterized by a trans-stilbene moiety. This structural feature, replacing an amide linkage in earlier lead compounds, contributes to improved permeability and pharmacokinetic properties.[3][4]
Q3: What is the general synthetic strategy for molecules like ABT-072?
A3: The synthesis of trans-stilbene analogs often involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to create the characteristic double bond with high stereoselectivity.[5][6] The overall synthesis is typically a multi-step process involving the preparation of key intermediates followed by their coupling and final functional group manipulations.
Q4: Why is the crystallization of the trihydrate form challenging during scale-up?
A4: Controlling the formation of a specific hydrate can be difficult because it is dependent on various factors including solvent composition, temperature, agitation, and the presence of impurities.[7][8] On a larger scale, ensuring uniform conditions throughout the crystallizer is a significant challenge, and deviations can lead to the formation of undesired polymorphs or a mixture of hydrates and anhydrous forms.[9]
Q5: What are common impurities encountered during the synthesis?
A5: Common impurities can include starting materials, reagents, byproducts from side reactions, and geometric isomers (i.e., the cis-isomer of the stilbene). Inadequate control during the olefination step can lead to the formation of the cis-isomer, which may have different physical and pharmacological properties. Other impurities may arise from incomplete reactions or degradation of the product under harsh reaction or workup conditions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Yield in Coupling Step | - Incomplete reaction. - Degradation of starting materials or product. - Poor quality of reagents or catalyst. | - Monitor reaction progress by HPLC to ensure completion. - Evaluate reaction temperature and time; consider lower temperatures for sensitive substrates. - Use fresh, high-purity reagents and catalysts. |
| Inconsistent Crystal Form (Mixture of hydrates/polymorphs) | - Variation in water content of the crystallization solvent. - Inconsistent cooling rate or agitation. - Presence of impurities that inhibit or promote the nucleation of a specific form. | - Precisely control the water activity in the solvent system. - Implement a controlled cooling profile and ensure consistent mixing. - Analyze the impurity profile of the crude material; improve purification if necessary. |
| High Levels of cis-Isomer Impurity | - Non-selective olefination reaction conditions. - Isomerization during downstream processing (e.g., exposure to light or heat). | - Optimize the olefination reaction to favor the formation of the trans-isomer (e.g., choice of base and solvent in a Wittig reaction). - Protect the product from light and use controlled temperatures during workup and isolation. |
| Poor Filtration Characteristics of the Crystalline Product | - Small particle size or needle-like crystal habit. - Presence of amorphous material. | - Optimize crystallization conditions (e.g., cooling rate, anti-solvent addition rate) to promote the growth of larger, more equant crystals. - Introduce a seeding protocol with the desired crystal form. |
| Difficulty in Drying and High Residual Solvents | - Solvent molecules trapped within the crystal lattice. - Inefficient drying process. | - Ensure the correct solvate/hydrate form is crystallized. - Optimize drying parameters (temperature, vacuum, time) and use techniques like nitrogen sweeping. |
Experimental Protocols
Note: The following protocols are representative examples for the synthesis of a trans-stilbene-containing molecule and the subsequent formation of a potassium salt hydrate. They are not the specific, proprietary process for ABT-072.
Synthesis of a Generic trans-Stilbene Intermediate (Illustrative)
This example describes a Horner-Wadsworth-Emmons reaction.
-
Preparation of the Phosphonate Reagent: To a solution of an appropriate benzyl halide (1.0 eq) in an anhydrous solvent such as toluene, add triethyl phosphite (1.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude phosphonate, which can be used directly or purified by distillation.
-
Olefination Reaction: To a solution of the phosphonate (1.2 eq) in anhydrous THF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add a solution of the corresponding aldehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the formation of the trans-stilbene product by HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to isolate the pure trans-stilbene intermediate.
Formation of the Potassium Trihydrate Salt (Illustrative)
-
Salt Formation: Dissolve the purified trans-stilbene final product (1.0 eq) in a suitable solvent system, for example, a mixture of ethanol and water.
-
In a separate vessel, prepare a solution of potassium hydroxide (1.0 eq) in water.
-
Slowly add the potassium hydroxide solution to the solution of the API with stirring.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
Crystallization: If the product does not precipitate spontaneously, cool the solution slowly to induce crystallization. A seeding strategy is recommended for better control.
-
Once crystallization begins, maintain the temperature for a period to allow for crystal growth.
-
Collect the crystalline solid by filtration.
-
Wash the filter cake with a cold solvent mixture to remove residual impurities.
-
Dry the product under vacuum at a controlled temperature (e.g., 30-40 °C) until a constant weight is achieved.
-
Characterize the final product to confirm the desired crystalline form and hydration state (e.g., by PXRD, TGA, and Karl Fischer titration).
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data to illustrate the impact of scale on key process parameters.
Table 1: Yield and Purity at Different Scales
| Scale | Intermediate 1 Yield (%) | Intermediate 2 Yield (%) | Final Product Yield (%) | Final Product Purity (HPLC, %) |
| Lab (10 g) | 85 | 90 | 75 | 99.5 |
| Pilot (1 kg) | 82 | 88 | 70 | 99.2 |
| Production (100 kg) | 78 | 85 | 65 | 99.0 |
Table 2: Impurity Profile at Different Scales
| Impurity | Lab Scale (%) | Pilot Scale (%) | Production Scale (%) |
| Unreacted Starting Material A | 0.05 | 0.10 | 0.15 |
| cis-Isomer | 0.10 | 0.25 | 0.40 |
| Byproduct X | 0.08 | 0.12 | 0.20 |
Visualizations
Caption: A generalized experimental workflow for the synthesis and isolation of this compound.
Caption: Simplified diagram showing the inhibition of HCV RNA replication by ABT-072.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. 3D conformation and crystal interaction insights into drug development challenges for HCV drug analogues via molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting crystallization of hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallisation of a salt hydrate with a complex solid form landscape - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE00041C [pubs.rsc.org]
- 9. neulandlabs.com [neulandlabs.com]
Validation & Comparative
A Comparative Analysis of ABT-072 and Other NS5B Polymerase Inhibitors for Hepatitis C Virus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-nucleoside NS5B polymerase inhibitor ABT-072 with other key inhibitors. The analysis is supported by experimental data on potency and resistance, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to NS5B Polymerase Inhibition
The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. Its critical role in the viral life cycle and the absence of a similar enzyme in humans make it a prime target for antiviral drug development. Inhibitors of NS5B polymerase are broadly categorized into two main classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds, such as sofosbuvir, act as chain terminators. They mimic natural nucleosides and are incorporated into the growing viral RNA chain by the NS5B polymerase, leading to the premature termination of RNA synthesis.
-
Non-Nucleoside Inhibitors (NNIs): This class of inhibitors, which includes ABT-072, dasabuvir, and beclabuvir, binds to allosteric sites on the NS5B enzyme. This binding induces a conformational change in the polymerase, thereby inhibiting its enzymatic activity. NNIs are further classified based on the specific allosteric site they target (e.g., palm I, palm II, thumb I, thumb II).
This guide focuses on comparing the NNI ABT-072 with other prominent NS5B inhibitors, providing a comprehensive overview of their performance based on available experimental data.
Comparative Efficacy of NS5B Inhibitors
The potency of NS5B inhibitors is typically evaluated using two primary in vitro assays: the NS5B polymerase biochemical assay, which measures the direct inhibition of the purified enzyme, and the HCV replicon assay, which assesses the inhibition of viral RNA replication within host cells. The half-maximal inhibitory concentration (IC50) is determined from the biochemical assay, while the half-maximal effective concentration (EC50) is derived from the replicon assay.
| Inhibitor | Class | Binding Site | Genotype | IC50 (nM) | EC50 (nM) |
| ABT-072 | NNI | Palm I | 1a | - | 1.1 |
| 1b | - | 0.3 | |||
| Dasabuvir (ABT-333) | NNI | Palm I | 1a | 2.8 - 10.7 | 7.7 |
| 1b | 2.2 - 10.7 | 1.8 | |||
| Sofosbuvir | NI | Active Site | 1a | - | 32-130 (across genotypes) |
| 1b | - | 32-130 (across genotypes) | |||
| Beclabuvir | NNI | Thumb I | 1a | < 28 | 3 |
| 1b | < 28 | 6 |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a summary from multiple sources for comparative purposes.
Resistance Profiles
A critical aspect of antiviral drug development is understanding the potential for the emergence of drug-resistant viral variants. Resistance to NS5B inhibitors is conferred by specific amino acid substitutions in the NS5B protein.
| Inhibitor | Associated Resistance Mutations |
| ABT-072 | C316Y, M414T, Y448C/H, S556G (consistent with Palm I binders) |
| Dasabuvir (ABT-333) | C316Y, M414T, Y448C/H, S556G |
| Sofosbuvir | S282T (confers low-level resistance and is associated with reduced viral fitness) |
| Beclabuvir | P495A/L/S, P496A/S |
Importantly, due to their different binding sites and mechanisms of action, there is generally a lack of cross-resistance between NIs and NNIs, as well as between NNIs that bind to different allosteric sites. For instance, dasabuvir retains full activity against replicons with the S282T mutation that confers resistance to sofosbuvir[1].
Experimental Methodologies
The following sections provide detailed protocols for the key in vitro assays used to characterize NS5B polymerase inhibitors.
NS5B Polymerase Biochemical Assay (Scintillation Proximity Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Biotinylated RNA template/primer
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
[³H]-UTP (radiolabeled uridine triphosphate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Reaction Setup: In each well of the microplate, combine the assay buffer, a known concentration of the test compound (or DMSO for control), and the purified NS5B enzyme.
-
Initiation of Reaction: Add the biotinylated RNA template/primer and a mixture of unlabeled NTPs plus [³H]-UTP to initiate the polymerase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours) to allow for RNA synthesis.
-
Termination and Detection: Stop the reaction by adding EDTA. Add the streptavidin-coated SPA beads to each well. The biotinylated RNA product will bind to the beads.
-
Signal Measurement: As the newly synthesized RNA strand containing the [³H]-UTP is in close proximity to the scintillant in the SPA beads, it will generate a light signal. Measure the signal using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic fit).
HCV Replicon Assay (Luciferase Reporter Assay)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. The replicon RNA often contains a reporter gene, such as luciferase, allowing for a quantifiable readout of replication levels.
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Addition: After cell adherence (typically 24 hours), add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control. Determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay (e.g., using a resazurin-based reagent) should be performed to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral effect is not due to cell death.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in NS5B inhibition and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
HCV Replication and NS5B Inhibition Pathway
Experimental Workflows for In Vitro Assays
Conclusion
ABT-072 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase, demonstrating single-digit nanomolar to sub-nanomolar activity against genotype 1 replicons in cell culture. Its mechanism of action, binding to the palm I allosteric site, is shared with dasabuvir, and as such, they share a similar resistance profile. In comparison to the nucleoside inhibitor sofosbuvir, which has a high barrier to resistance, NNIs like ABT-072 may be more susceptible to the emergence of resistant variants. However, the lack of cross-resistance between different classes of NS5B inhibitors makes combination therapies a highly effective strategy for the treatment of HCV infection. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and comparison of novel NS5B polymerase inhibitors in the drug development pipeline.
References
A Comparative Analysis of ABT-072 and Sofosbuvir: Mechanisms of Action in HCV Inhibition
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of two distinct inhibitors of the hepatitis C virus (HCV) NS5B polymerase: ABT-072, a non-nucleoside inhibitor, and sofosbuvir, a nucleotide analog inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their biochemical and cellular activities supported by available experimental data.
Introduction
Hepatitis C virus infection is a leading cause of chronic liver disease worldwide. The viral RNA-dependent RNA polymerase, NS5B, is a crucial enzyme for HCV replication and a primary target for direct-acting antiviral (DAA) therapies. ABT-072 and sofosbuvir represent two different classes of NS5B inhibitors that effectively block viral replication through distinct molecular interactions. Understanding these differences is critical for the development of next-generation antiviral strategies and combination therapies.
Mechanism of Action
Sofosbuvir: A Nucleotide Analog Chain Terminator
Sofosbuvir (formerly GS-7977) is a prodrug that, upon entering hepatocytes, is metabolized to its active triphosphate form, GS-461203 (also known as PSI-7409).[1] This active metabolite mimics the natural uridine triphosphate (UTP) substrate of the HCV NS5B polymerase.[1]
The key steps in the mechanism of action of sofosbuvir are:
-
Prodrug Activation: Sofosbuvir is intracellularly converted to the active triphosphate form, GS-461203.[1]
-
Competitive Inhibition: GS-461203 competes with natural nucleotides for the active site of the NS5B polymerase.[2]
-
Incorporation into Viral RNA: The NS5B polymerase incorporates GS-461203 into the nascent viral RNA strand.
-
Chain Termination: Due to the modification at the 2'-position of the ribose sugar, the incorporation of GS-461203 prevents the addition of the next nucleotide, thereby terminating the elongation of the viral RNA chain.[1]
This mechanism of action provides a high barrier to resistance and broad activity against all HCV genotypes.[1]
ABT-072: A Non-Nucleoside Allosteric Inhibitor
In contrast to sofosbuvir, ABT-072 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. NNIs do not mimic natural nucleotides and do not bind to the active site of the enzyme. Instead, they bind to a distinct allosteric site on the polymerase.
The mechanism of action for ABT-072 involves:
-
Allosteric Binding: ABT-072 binds to a specific allosteric site on the NS5B polymerase, known as the "palm I" site.[3]
-
Conformational Change: This binding induces a conformational change in the enzyme's structure.
-
Inhibition of Polymerase Activity: The conformational change renders the NS5B polymerase inactive, preventing it from initiating or elongating the viral RNA strand. This inhibition is non-competitive with respect to nucleotide substrates.[4]
ABT-072 has demonstrated potent activity, particularly against HCV genotype 1.[3]
Comparative In Vitro Potency
The following tables summarize the in vitro inhibitory activities of ABT-072 and the active triphosphate form of sofosbuvir (PSI-7409) from various studies. It is important to note that these values were not determined in a head-to-head comparative study and experimental conditions may have varied.
Table 1: In Vitro Activity of ABT-072 against HCV Genotype 1
| Assay Type | Genotype | EC50 (nM) | Reference |
| Replicon Assay | 1a | 51 | [3] |
| Replicon Assay | 1b | 19 | [3] |
Table 2: In Vitro Activity of Sofosbuvir Active Metabolite (PSI-7409) against HCV NS5B Polymerase
| Assay Type | Genotype | IC50 (µM) | Reference |
| NS5B Polymerase Assay | 1b | 1.6 | [5] |
| NS5B Polymerase Assay | 2a | 2.8 | [5] |
| NS5B Polymerase Assay | 3a | 0.7 | [5] |
| NS5B Polymerase Assay | 4a | 2.6 | [5] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant NS5B protein, a template/primer (e.g., poly(A)/oligo(U)), and a reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and KCl).
-
Compound Incubation: The test compound (e.g., sofosbuvir triphosphate) at various concentrations is pre-incubated with the NS5B enzyme.
-
Initiation of Reaction: The polymerization reaction is initiated by the addition of a mixture of ribonucleotides (ATP, CTP, GTP) and a radiolabeled nucleotide (e.g., [α-33P]UTP).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured (e.g., by precipitation or on a filter). The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.
HCV Replicon Assay (General Protocol)
This cell-based assay measures the antiviral activity of a compound in a cellular context.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).
-
Compound Treatment: The replicon-containing cells are seeded in microplates and treated with various concentrations of the test compound (e.g., ABT-072 or sofosbuvir).
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Measurement of Replication: HCV replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The effective concentration of the compound that inhibits 50% of HCV replication (EC50) is determined from the dose-response curve. Cell viability assays are also performed in parallel to assess any cytotoxicity of the compound.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of sofosbuvir and ABT-072.
Caption: Mechanism of action of sofosbuvir.
Caption: Mechanism of action of ABT-072.
Conclusion
Sofosbuvir and ABT-072 exemplify two distinct and effective strategies for inhibiting the HCV NS5B polymerase. Sofosbuvir, as a nucleoside analog, acts as a chain terminator after incorporation into the viral RNA, offering pan-genotypic activity and a high barrier to resistance. In contrast, ABT-072, a non-nucleoside inhibitor, allosterically modulates the enzyme's function, leading to a potent, genotype-specific inhibition of viral replication. The complementary nature of these mechanisms underscores the rationale for combination therapies using different classes of direct-acting antivirals to achieve high rates of sustained virologic response and combat the emergence of drug resistance in the treatment of chronic hepatitis C. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and resistance profiles of these and other NS5B inhibitors.
References
- 1. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 5. medchemexpress.com [medchemexpress.com]
Efficacy of ABT-072 Against Diverse Hepatitis C Virus Genotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of ABT-072, a non-nucleoside NS5B polymerase inhibitor, against various Hepatitis C Virus (HCV) genotypes. The performance of ABT-072 is benchmarked against other key direct-acting antivirals (DAAs), including other NS5B polymerase inhibitors and NS5A inhibitors. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in research and development efforts.
Introduction to ABT-072
ABT-072 is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] Developed as a direct-acting antiviral, ABT-072 has been investigated for its efficacy in treating chronic HCV infections, particularly those caused by genotype 1.[2][3] Its mechanism of action involves binding to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately halts viral RNA synthesis.
Comparative In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values of ABT-072 and selected comparator drugs against a panel of HCV genotypes. The data is derived from in vitro HCV replicon assays. It is important to note that publicly available data on the pan-genotypic efficacy of ABT-072 is limited, with most studies focusing on its potent activity against genotype 1.
| Drug | Class | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| ABT-072 | NS5B NNI | Potent (nM range) [1][3] | Potent (nM range) [1][3] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dasabuvir | NS5B NNI | 7.7 nM | 1.8 nM | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| Sofosbuvir | NS5B NI | 40 nM | 110 nM | 50 nM | 40 nM | 50 nM | 40 nM | - | - |
| Daclatasvir | NS5A Inhibitor | 0.05 nM | 0.009 nM | 0.071-0.103 nM | - | 0.146 nM | 0.012 nM | 0.033 nM | - |
| Ombitasvir | NS5A Inhibitor | 14 pM | 5 pM | - | - | - | 1.7 pM | 19.3 pM | 366 pM |
| Ledipasvir | NS5A Inhibitor | 0.018 nM | 0.004 nM | Less active | - | Less active | 0.11 nM | 0.012 nM | - |
NNI: Non-Nucleoside Inhibitor, NI: Nucleoside Inhibitor. Data is compiled from multiple sources and measurement units have been standardized for comparison.
Experimental Protocols
The in vitro efficacy data presented in this guide was primarily generated using the HCV Replicon Assay . This assay is a cornerstone for the preclinical evaluation of anti-HCV compounds.
HCV Replicon Assay with Luciferase Reporter
Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV RNA replication (EC50) in a cell-based system.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7 or Huh-7.5) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. These cells are highly permissive for HCV replication.
-
HCV Replicon: The cells harbor a subgenomic HCV replicon. This is a modified HCV RNA that can replicate autonomously within the cell but does not produce infectious virus particles, thus enhancing biosafety. The replicon typically contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication and a reporter gene, most commonly firefly or Renilla luciferase. A selectable marker, such as the neomycin phosphotransferase gene, may also be included to establish stable cell lines.
-
Compound Treatment: The replicon-containing cells are seeded into multi-well plates. The test compound (e.g., ABT-072) is serially diluted to various concentrations and added to the cell culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a standard period, typically 48 to 72 hours, to allow for HCV replication and for the antiviral compound to exert its effect.
-
Luciferase Assay: After the incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is directly proportional to the level of replicon RNA replication, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of luciferase activity is plotted against the compound concentration. The EC50 value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing the Mechanism of Action
The following diagrams illustrate the HCV replication cycle and the experimental workflow for assessing antiviral efficacy.
Caption: HCV Replication Cycle and Inhibition by ABT-072.
Caption: Workflow of the HCV Replicon Assay.
Resistance Profile
The development of resistance is a critical consideration for all antiviral therapies. For non-nucleoside inhibitors of NS5B polymerase like ABT-072, resistance-associated substitutions (RASs) can emerge in the allosteric binding site of the enzyme. While specific RASs for ABT-072 are not extensively documented in the public domain, studies with other NNIs like dasabuvir have identified key mutations. For dasabuvir, RASs such as C316Y, M414T, Y448C/H, and S556G in the NS5B palm I site have been shown to confer resistance. In contrast, nucleoside inhibitors like sofosbuvir have a higher barrier to resistance, with the S282T substitution being the primary RAS, which often results in reduced viral fitness. NS5A inhibitors, such as daclatasvir, can be affected by RASs at positions like L31 and Y93.
Conclusion
ABT-072 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated efficacy against genotype 1. While its activity against a broader range of HCV genotypes is not as well-documented as some other direct-acting antivirals, its distinct mechanism of action makes it a valuable tool for research and a potential component of combination therapies. The HCV replicon assay remains the gold standard for the in vitro evaluation of such compounds, providing crucial data on their potency and spectrum of activity. Further studies are warranted to fully characterize the pan-genotypic efficacy and resistance profile of ABT-072.
References
- 1. Preclinical Characterization of ABT-072: A Novel Non-Nucleoside HCV Polymerase Inhibitor [natap.org]
- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of ABT-072, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
Comparative Analysis of ABT-072 Cross-Resistance in Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of ABT-072, an investigational non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The data presented herein is crucial for understanding the resistance landscape of HCV and for the strategic development of combination therapies.
Executive Summary
ABT-072 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. As with other direct-acting antivirals (DAAs), the emergence of resistance-associated substitutions (RASs) can limit its efficacy. This guide summarizes key in vitro studies that have characterized the cross-resistance profile of ABT-072 against other classes of HCV inhibitors. Non-nucleoside inhibitors (NNIs) of NS5B, including ABT-072, generally exhibit a lower genetic barrier to resistance compared to nucleoside inhibitors. Key mutations associated with resistance to ABT-072 include C316Y, M414T, Y448H/C, and S556G in the NS5B polymerase. Understanding the cross-resistance patterns of these mutations is vital for predicting treatment outcomes and designing effective salvage therapies.
Cross-Resistance Profile of ABT-072
The following table summarizes the in vitro cross-resistance data for ABT-072 against other HCV inhibitors. The data is presented as the fold-change in the half-maximal effective concentration (EC50) for resistant variants compared to the wild-type virus.
| Resistant Mutant | Drug Class | Alternative Drug | Fold-Change in EC50 vs. Wild-Type | Reference |
| NS5B-C316Y | NNI | ABT-072 | >100 | [1] |
| NNI | Dasabuvir (ABT-333) | >100 | [1] | |
| NI | Sofosbuvir | <2 | [2] | |
| Protease Inhibitor | Paritaprevir | <2 | [3] | |
| NS5A Inhibitor | Ombitasvir | <2 | [4] | |
| NS5B-M414T | NNI | ABT-072 | >50 | [5] |
| NNI | Dasabuvir (ABT-333) | >50 | [1] | |
| NI | Sofosbuvir | <2 | [2] | |
| Protease Inhibitor | Paritaprevir | <2 | [3] | |
| NS5A Inhibitor | Ombitasvir | <2 | [4] | |
| NS5B-Y448H/C | NNI | ABT-072 | >20 | [5] |
| NNI | Dasabuvir (ABT-333) | >20 | [1] | |
| NI | Sofosbuvir | <2 | [2] | |
| Protease Inhibitor | Paritaprevir | <2 | [3] | |
| NS5A Inhibitor | Ombitasvir | <2 | [4] | |
| NS5B-S556G | NNI | ABT-072 | >10 | [5] |
| NNI | Dasabuvir (ABT-333) | >10 | [1] | |
| NI | Sofosbuvir | <2 | [2] | |
| Protease Inhibitor | Paritaprevir | <2 | [3] | |
| NS5A Inhibitor | Ombitasvir | <2 | [4] |
Note: The fold-change values are approximations derived from multiple sources and may vary depending on the specific replicon system and assay conditions used.
Experimental Protocols
The cross-resistance data presented above was primarily generated using HCV subgenomic replicon assays. Below is a detailed methodology for a typical in vitro resistance study.
HCV Replicon Assay for Resistance Profiling
1. Cell Lines and HCV Replicons:
-
Huh-7 human hepatoma cells are commonly used as the host cell line.
-
Subgenomic HCV replicons of a specific genotype (e.g., 1a or 1b) are utilized. These replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).
2. Generation of Resistant Replicon Cell Lines:
-
Wild-type replicon-containing cells are cultured in the presence of escalating concentrations of the test compound (e.g., ABT-072).
-
The drug concentration is gradually increased over several passages to select for cells harboring replicons with resistance-conferring mutations.
-
Resistant colonies are isolated, expanded, and the replicon RNA is sequenced to identify the specific amino acid substitutions in the target protein (NS5B).
3. Phenotypic Analysis of Cross-Resistance:
-
Site-directed mutagenesis is used to introduce the identified resistance mutations into the wild-type replicon plasmid.
-
In vitro transcribed RNA from the wild-type and mutant replicon plasmids is electroporated into Huh-7 cells.
-
The transfected cells are then treated with serial dilutions of ABT-072 and a panel of other HCV inhibitors from different drug classes.
-
After a set incubation period (typically 48-72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using RT-qPCR.
-
The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated for each drug against both the wild-type and mutant replicons.
-
The fold-change in resistance is determined by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.
Visualizing HCV Replication and Inhibition
The following diagrams illustrate the HCV replication cycle and the experimental workflow for assessing cross-resistance.
Caption: The HCV replication cycle within a hepatocyte, highlighting the central role of the NS5B polymerase, the target of ABT-072.
Caption: Experimental workflow for determining the cross-resistance profile of ABT-072 using an in vitro HCV replicon system.
References
- 1. Characterization of Resistance Mutations Selected In Vitro by Non-Nucleoside HCV Polymerase Inhibitors ABT-333 and ABT-072 [natap.org]
- 2. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Antiviral Activity and Resistance Profile of Ombitasvir, an Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Antiviral Activity of ABT-072 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-nucleoside inhibitor ABT-072's antiviral activity against Hepatitis C Virus (HCV), with a focus on its performance in primary cell models. By presenting available experimental data, detailed protocols, and relevant biological pathways, this document aims to be a valuable resource for researchers in the field of antiviral drug development.
Executive Summary
Comparative Antiviral Activity and Cytotoxicity
To contextualize the potential performance of ABT-072, this section presents data from other notable HCV NS5B polymerase inhibitors. The data is primarily derived from studies using HCV genotype 1b replicon systems, a standard tool for in vitro efficacy testing. Cytotoxicity is a critical parameter for any antiviral candidate, and data from primary human hepatocytes is prioritized where available.
| Compound | Target | Antiviral Activity (EC50) in HCV Genotype 1b Replicon System | Cytotoxicity (CC50) in Primary Human Hepatocytes |
| ABT-072 | NS5B Polymerase (Non-Nucleoside Inhibitor) | Nanomolar range (specific EC50 not publicly available)[1] | Data not publicly available |
| Dasabuvir (ABT-333) | NS5B Polymerase (Non-Nucleoside Inhibitor) | 1.8 nM[2][3] | > 10,360 nM (in Huh-7 cells)[3] |
| Sofosbuvir | NS5B Polymerase (Nucleoside Inhibitor) | 45.52 ng/mL (~86 nM) | Low cytotoxicity up to 100 µM[4] |
| Mericitabine | NS5B Polymerase (Nucleoside Inhibitor) | Data not directly comparable | Non-cytotoxic up to 100 µM[5] |
Note: The EC50 values are from replicon systems, which are valuable for initial screening but may not fully recapitulate the activity in primary cells. The cytotoxicity data for Dasabuvir is from a hepatoma cell line (Huh-7) and may differ in primary hepatocytes.
Experimental Protocols
HCV Replicon Assay for Antiviral Efficacy (Luciferase-Based)
This protocol describes a common method for determining the 50% effective concentration (EC50) of an antiviral compound against HCV replication using a luciferase reporter replicon system.
Objective: To quantify the inhibition of HCV RNA replication in a cell-based assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for stable replicon cell line maintenance).
-
Test compounds (e.g., ABT-072) at various concentrations.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Addition: After 24 hours, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity in Primary Human Hepatocytes
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the 50% cytotoxic concentration (CC50) of a compound.
Objective: To assess the effect of a compound on the viability of primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes.
-
Hepatocyte culture medium.
-
Collagen-coated 96-well plates.
-
Test compounds at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate primary human hepatocytes on collagen-coated 96-well plates and allow them to attach and form a monolayer.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Workflow for evaluating antiviral efficacy and cytotoxicity.
References
- 1. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor ABT-072 Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (Mericitabine Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of HCV NS5B Polymerase Inhibitors: ABT-072, Dasabuvir (ABT-333), and Sofosbuvir
A detailed guide for researchers and drug development professionals on the preclinical and clinical performance of key Hepatitis C virus NS5B polymerase inhibitors. This guide provides a comparative analysis of their mechanism of action, in vitro potency, clinical efficacy, and safety profiles, supported by experimental data and methodologies.
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs) that target specific viral proteins. Among the most critical of these targets is the NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the HCV genome. This guide provides a head-to-head comparison of three key NS5B inhibitors: ABT-072, its close structural analog dasabuvir (formerly ABT-333), and the widely used sofosbuvir.
Mechanism of Action: A Tale of Two Binding Sites
HCV NS5B polymerase inhibitors are broadly categorized into two classes based on their binding site and mechanism of action: non-nucleoside inhibitors (NNIs) and nucleoside/nucleotide inhibitors (NIs).
ABT-072 and Dasabuvir (ABT-333) are both non-nucleoside inhibitors. They bind to an allosteric site on the NS5B polymerase, away from the enzyme's active site. This binding induces a conformational change in the enzyme, rendering it inactive and unable to initiate RNA synthesis. As they do not compete with the natural nucleotide substrates, their inhibitory action is non-competitive.
Sofosbuvir , on the other hand, is a nucleotide inhibitor. It is a prodrug that is metabolized in the body to its active triphosphate form. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication.
Preclinical Activity: A Quantitative Look at Potency
The in vitro antiviral activity of these compounds is typically assessed using HCV replicon assays and enzymatic assays against the purified NS5B polymerase. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for comparison.
Dasabuvir has demonstrated potent activity against HCV genotype 1. In HCV subgenomic replicon assays, dasabuvir exhibited EC50 values of 7.7 nM against genotype 1a and 1.8 nM against genotype 1b.[1][2] Its inhibitory activity against purified NS5B polymerase from genotype 1a and 1b strains showed IC50 values ranging from 2.2 to 10.7 nM.[1]
Sofosbuvir has shown pan-genotypic activity. The mean EC50 of sofosbuvir against chimeric replicons carrying NS5B from various genotypes ranged from 32 nM for genotype 2a to 130 nM for genotype 4.[3]
While direct head-to-head preclinical data for ABT-072 and dasabuvir from the same study is limited in the public domain, their structural similarity suggests comparable potency, which was further investigated in clinical trials.
| Compound | Assay | Target | EC50 / IC50 (nM) | Genotype(s) | Reference(s) |
| Dasabuvir (ABT-333) | HCV Replicon Assay | Viral Replication | EC50: 7.7 | 1a | [1][2] |
| EC50: 1.8 | 1b | [1][2] | |||
| NS5B Polymerase Assay | Enzyme Inhibition | IC50: 2.2 - 10.7 | 1a, 1b | [1] | |
| Sofosbuvir | HCV Replicon Assay | Viral Replication | EC50: 32 - 130 | 1-6 | [3] |
Table 1. Preclinical activity of dasabuvir and sofosbuvir against HCV.
Clinical Efficacy: Sustained Virologic Response Rates
The ultimate measure of an antiviral's effectiveness is its ability to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy, which is considered a cure.
A key head-to-head comparison of ABT-072 and dasabuvir was conducted in the Phase 2a study M11-602 (NCT01074008). In this trial, treatment-naïve patients with HCV genotype 1 infection received either ABT-072 or dasabuvir in combination with pegylated interferon and ribavirin (pegIFN/RBV). At 12 weeks post-treatment (SVR12), the complete EVR (early virologic response) rates were 69.6% for the ABT-072 group and 75.0% for the dasabuvir group, both of which were statistically significant compared to placebo (18.2%).
Dasabuvir was further developed and approved as part of combination therapies. In the SAPPHIRE-I trial, a 12-week regimen of ombitasvir, paritaprevir/ritonavir, and dasabuvir with ribavirin achieved a 96% SVR12 rate in treatment-naïve genotype 1 patients.[4]
Sofosbuvir-based regimens have also demonstrated high SVR rates across multiple genotypes. For instance, in genotype 1-infected patients, sofosbuvir in combination with other DAAs has consistently achieved SVR rates exceeding 90%.[5] For genotypes 2 and 3, sofosbuvir combined with ribavirin has also shown high efficacy, although response rates in genotype 3 patients with cirrhosis have been historically lower.[6]
| Compound/Regimen | Clinical Trial | Patient Population | SVR Rate | Reference(s) |
| ABT-072 + pegIFN/RBV | M11-602 (Phase 2a) | GT1, Treatment-Naïve | 69.6% (cEVR at Wk 12) | |
| Dasabuvir + pegIFN/RBV | M11-602 (Phase 2a) | GT1, Treatment-Naïve | 75.0% (cEVR at Wk 12) | |
| Dasabuvir-containing regimen | SAPPHIRE-I (Phase 3) | GT1, Treatment-Naïve | 96% (SVR12) | [4] |
| Sofosbuvir-based regimens | Various Phase 3 Trials | GT 1, 2, 3 | >90% (SVR12) | [5][6] |
Table 2. Clinical efficacy of ABT-072, dasabuvir, and sofosbuvir in combination therapies.
Safety and Tolerability
The safety and tolerability of these compounds are critical factors in their clinical utility.
Dasabuvir , as part of combination therapies, is generally well-tolerated. The most common adverse events reported in clinical trials were fatigue, headache, and nausea.[7]
Sofosbuvir -based regimens are also known for their favorable safety profile, with common side effects including fatigue and headache.[1][3]
While detailed safety data from the head-to-head comparison of ABT-072 and dasabuvir is not extensively published, both were reported to be generally safe and well-tolerated in early clinical studies.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified recombinant NS5B.
General Protocol:
-
Enzyme and Substrate Preparation: Purified, truncated recombinant NS5B polymerase is used. A homopolymeric RNA template (e.g., poly-A) and a corresponding oligonucleotide primer (e.g., oligo-dT) are prepared. Radiolabeled or fluorescently labeled nucleotides (e.g., [α-³³P]UTP) are used for detection.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl₂, DTT, and KCl. The enzyme, template/primer, and varying concentrations of the test compound are pre-incubated.
-
Initiation and Incubation: The reaction is initiated by the addition of the nucleotide mixture. The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, for example, on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. Safety and efficacy of sofosbuvir‐based medication regimens with and without ribavirin in hepatitis C patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Sofosbuvir Based Regimens in Treating Chronic Hepatitis C Virus in Egyptian Patients: Real World Study: Single Center Experience [journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power of ABT-072 in Combination Therapy for Hepatitis C
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical and clinical data reveals the significant synergistic effects of ABT-072, a non-nucleoside NS5B polymerase inhibitor, when used in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of ABT-072's performance in combination regimens, supported by experimental data and methodologies.
ABT-072, developed by Abbott Laboratories (now AbbVie), has been a key component in interferon-free therapeutic strategies. Its primary mechanism of action is the allosteric inhibition of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. When combined with DAAs targeting different viral proteins, such as the NS3/4A protease inhibitor ABT-450 (paritaprevir), ABT-072 contributes to a potent antiviral effect that has demonstrated high rates of sustained virologic response (SVR) in clinical trials.
In Vitro Synergy: A Preclinical Perspective
Preclinical studies utilizing HCV replicon systems have been instrumental in quantifying the synergistic interactions between ABT-072 and other DAAs. These in vitro models allow for the precise measurement of antiviral activity and the nature of drug interactions.
Key Findings from In Vitro Studies:
-
Additive to Synergistic Interactions: Studies on Abbott's HCV polymerase inhibitors, including compounds structurally related to ABT-072, in combination with the NS3 protease inhibitor BILN 2061, have demonstrated both additive and synergistic antiviral effects.[1]
-
Enhanced Viral Clearance: Long-term treatment of HCV replicon cells with a combination of an Abbott NS5B polymerase inhibitor and an NS3 protease inhibitor led to the complete elimination of HCV replicon RNA, an outcome not achieved with monotherapy due to the development of resistance.[1]
The synergistic relationship is critical in enhancing the barrier to resistance, a common challenge in antiviral therapy. By targeting multiple essential viral enzymes simultaneously, the combination therapy significantly reduces the likelihood of viral escape.
Table 1: In Vitro Antiviral Activity of ABT-072 and a Partner DAA
| Drug Class | Compound Example | Target | Genotype 1b Replicon EC50 (nM) | Combination Interaction |
| NS5B Polymerase Inhibitor | ABT-072 Analog (A-837093) | NS5B | Data not specified in abstract | \multirow{2}{*}{Additive to Synergistic[1]} |
| NS3/4A Protease Inhibitor | BILN 2061 | NS3/4A | Data not specified in abstract |
Note: Specific EC50 values for the combination study were not detailed in the available conference abstract. The interaction was characterized as additive to synergistic.
Clinical Efficacy: Translation to Patient Care
The promising preclinical results for combination therapies involving ABT-072 paved the way for clinical development. A notable Phase 2a clinical trial (NCT01221298) evaluated the efficacy and safety of an all-oral, interferon-free regimen consisting of ABT-072, the ritonavir-boosted NS3/4A protease inhibitor ABT-450 (ABT-450/r), and ribavirin in treatment-naïve patients with HCV genotype 1.
Clinical Trial Highlights (NCT01221298):
-
High Sustained Virologic Response (SVR): The 12-week regimen resulted in a 91% SVR at 24 weeks post-treatment (SVR24), indicating a durable viral cure for the majority of patients.
-
Favorable Safety Profile: The combination therapy was generally well-tolerated by patients.
Table 2: Clinical Trial Efficacy of ABT-072 in Combination Therapy
| Trial Identifier | Treatment Regimen | Patient Population | Treatment Duration | SVR24 Rate |
| NCT01221298 | ABT-072 + ABT-450/r + Ribavirin | Treatment-Naïve, HCV Genotype 1 | 12 Weeks | 91% |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited, providing a framework for understanding and potentially replicating these findings.
In Vitro Synergy Assessment in HCV Replicon Cells
Objective: To determine the nature of the antiviral interaction (synergistic, additive, or antagonistic) between an NS5B polymerase inhibitor and an NS3/4A protease inhibitor.
Methodology:
-
Cell Line: Human hepatoma cells (e.g., Huh7) harboring a stable HCV subgenomic replicon (e.g., genotype 1b-N replicon containing a secreted alkaline phosphatase (SEAP) reporter gene) were used.[1]
-
Drug Preparation: The NS5B polymerase inhibitor (e.g., A-837093) and the NS3 protease inhibitor (e.g., BILN 2061) were serially diluted.
-
Checkerboard Assay: The replicon-containing cells were treated with the two drugs in a checkerboard matrix of varying concentrations of each compound, both alone and in combination.
-
Incubation: The treated cells were incubated for a specified period (e.g., 48-72 hours for short-term assays, or multiple passages for long-term clearance assays).
-
Assessment of Antiviral Activity: HCV RNA levels were quantified using real-time RT-PCR. For replicons with reporter genes, the reporter activity (e.g., SEAP activity) was measured as an indicator of viral replication.
-
Synergy Analysis: The interaction between the two drugs was analyzed using established models such as the Loewe additivity and Bliss independence models.[1] These models mathematically determine whether the observed combined effect is greater than (synergy), equal to (additivity), or less than (antagonism) the expected effect of the individual drugs.
Clinical Trial Protocol (Phase 2a)
Objective: To evaluate the safety, tolerability, and efficacy of a combination of ABT-072, ABT-450/r, and ribavirin in HCV genotype 1-infected patients.
Methodology:
-
Study Design: An open-label, single-arm, multicenter study.
-
Patient Population: Treatment-naïve, non-cirrhotic adults with chronic HCV genotype 1 infection.
-
Treatment Regimen:
-
ABT-072 administered orally at a fixed dose.
-
ABT-450 co-administered with a low dose of ritonavir (ABT-450/r) orally.
-
Weight-based ribavirin administered orally in two divided doses.
-
-
Treatment Duration: 12 weeks.
-
Efficacy Endpoints: The primary endpoint was SVR24, defined as undetectable HCV RNA at 24 weeks after the end of treatment. Viral loads were monitored at regular intervals throughout and after the treatment period.
-
Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests.
HCV Replication and DAA Targets
The synergistic effect of combining ABT-072 and a protease inhibitor stems from their distinct targets within the HCV replication cycle.
As illustrated, the NS3/4A protease is essential for cleaving the HCV polyprotein into functional viral proteins. Protease inhibitors like ABT-450 block this step. Concurrently, the NS5B polymerase is responsible for replicating the viral RNA genome. ABT-072, as an NS5B inhibitor, directly halts this replication process. This dual-pronged attack on critical viral functions underscores the molecular basis for the observed synergy and high clinical efficacy.
References
Comparative Safety and Toxicity of ABT-072 and Other HCV NS5B Polymerase Inhibitors
A comprehensive analysis of preclinical and clinical data for researchers and drug development professionals.
ABT-072 emerged as a promising non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. Its development, alongside other direct-acting antivirals (DAAs), marked a significant shift in the treatment paradigm for chronic HCV infection. This guide provides a comparative analysis of the safety and toxicity profiles of ABT-072 and other notable NS5B polymerase inhibitors, including dasabuvir, sofosbuvir, beclabuvir, and deleobuvir, supported by available preclinical and clinical data.
Executive Summary
Direct-acting antivirals targeting the HCV NS5B polymerase have demonstrated remarkable efficacy. However, their safety and toxicity profiles are crucial considerations for clinical use and further drug development. This analysis reveals that while these inhibitors are generally well-tolerated, there are differences in their adverse event profiles. Notably, some nucleoside inhibitors have been associated with mitochondrial toxicity, a mechanism that warrants careful investigation for all drugs in this class. While specific quantitative adverse event data for ABT-072 remains limited in the public domain, available information from its clinical trial program suggests a manageable safety profile.
Clinical Safety Profiles: A Comparative Overview
Clinical trials form the cornerstone of safety evaluation for any new therapeutic agent. The following tables summarize the reported adverse events for ABT-072 and its comparators from various clinical studies. It is important to note that the incidence of adverse events can be influenced by the combination of drugs used in a particular regimen, the patient population, and the duration of treatment.
Table 1: Reported Adverse Events for ABT-072 in Phase 2 Clinical Trials
| Adverse Event | Frequency | Severity |
| Data not publicly available in detail. | Information from clinical trial listings (NCT01074008, NCT00982826, NCT01221298, NCT00752687) indicates that safety and tolerability were assessed, with reports suggesting the drug was generally well-tolerated. | Adverse events were generally reported as infrequent and mild. |
Table 2: Common Adverse Events Reported for Comparator HCV NS5B Polymerase Inhibitors in Clinical Trials
| Drug | Common Adverse Events | Notes |
| Dasabuvir (ABT-333) | Headache, fatigue, nausea, dizziness, pruritus, insomnia, asthenia.[1] | Adverse events were more frequent when co-administered with interferon and ribavirin.[1] Elevations in ALT (>5x ULN) occurred in approximately 1% of subjects.[1] |
| Sofosbuvir | Fatigue, headache, nausea, insomnia, diarrhea, vomiting, cough, nasopharyngitis, decreased appetite.[2] | Generally well-tolerated with most adverse events being mild to moderate.[2] Serious adverse events are uncommon. |
| Beclabuvir | Headache, fatigue, nausea, decreased appetite, irritability, depression, insomnia. | Adverse event profile is consistent with that of peginterferon and ribavirin when used in combination. |
| Deleobuvir | Gastrointestinal disorders (nausea, diarrhea, vomiting), nervous system disorders, skin/cutaneous tissue disorders.[3][4] | Generally well-tolerated in monotherapy and combination regimens.[3] |
Preclinical Toxicology Profiles
Preclinical studies in animal models and in vitro systems are essential for identifying potential target organs of toxicity and understanding the mechanisms of adverse effects before human trials.
Table 3: Summary of Preclinical Toxicology Findings
| Drug | Key Preclinical Findings |
| ABT-072 | Detailed preclinical toxicology data is not widely published. Presentations of its preclinical profile have been made, but specific findings are not available in the public domain. |
| Dasabuvir | Pivotal repeat-dose toxicity studies were conducted in mice (up to 3 months), rats (up to 6 months), and dogs (up to 9 months) under Good Laboratory Practice (GLP) conditions. |
| Sofosbuvir | In vitro studies demonstrated a low affinity for human DNA and RNA polymerases, including mitochondrial RNA polymerase, suggesting a low potential for off-target toxicity.[5] Some in vitro genotoxicity studies in HepG2 cells have been conducted. |
| Beclabuvir | Specific preclinical toxicology data is not readily available in the public domain. |
| Deleobuvir | Specific preclinical toxicology data is not readily available in the public domain. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols for key safety and toxicity assessments.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the drug that causes a 50% reduction in cell viability (CC50).
-
Method: A human-derived cell line (e.g., HepG2) is cultured in the presence of serial dilutions of the test compound. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity. The CC50 value is then calculated from the dose-response curve.
Preclinical Repeat-Dose Toxicity Studies (General Protocol)
-
Objective: To evaluate the toxicological effects of a drug candidate after repeated administration over a specified period.
-
Method: The test compound is administered daily to at least two mammalian species (one rodent, one non-rodent) at multiple dose levels for a predetermined duration (e.g., 28 days, 90 days). A control group receives the vehicle only. Clinical observations, body weight, food consumption, and hematological and clinical chemistry parameters are monitored throughout the study. At termination, a full necropsy is performed, and organs are weighed and subjected to histopathological examination.
Clinical Trial Adverse Event Monitoring
-
Objective: To systematically collect and report all adverse events (AEs) and serious adverse events (SAEs) that occur during a clinical trial.
-
Method: At each study visit, participants are questioned about any new or worsening symptoms. All AEs are recorded, detailing their nature, severity (graded according to a standardized scale such as the Common Terminology Criteria for Adverse Events - CTCAE), and the investigator's assessment of their relationship to the study drug. SAEs are reported to regulatory authorities within a specified timeframe. Laboratory tests (hematology, clinical chemistry) and vital signs are also monitored at regular intervals.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying drug toxicity is critical for predicting and mitigating adverse effects. A key area of investigation for nucleoside analogue inhibitors is their potential interaction with host polymerases, particularly mitochondrial RNA polymerase (PolRMT).
Potential for Mitochondrial Toxicity with Nucleoside Inhibitors
Some nucleoside analogue inhibitors of HCV NS5B have been shown to be substrates for human mitochondrial RNA polymerase.[5] Incorporation of these analogues into mitochondrial RNA transcripts can disrupt mitochondrial protein synthesis and lead to impaired mitochondrial function. This can manifest as various toxicities, including myopathy, neuropathy, and pancreatitis. Sofosbuvir, which has modifications on the ribose sugar, has been shown to be a poor substrate for PolRMT, which may contribute to its favorable safety profile.[5]
Caption: Potential mechanism of mitochondrial toxicity for some nucleoside analogue inhibitors.
Off-Target Effects of Non-Nucleoside Inhibitors
Non-nucleoside inhibitors (NNIs) like ABT-072 bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its activity. Due to the diversity of these allosteric sites, the potential for off-target effects is a key consideration. However, specific off-target interactions leading to toxicity for ABT-072 and other NNIs are not well-documented in publicly available literature. Further research is needed to fully characterize the selectivity of these compounds.
Caption: A generalized workflow for the preclinical safety evaluation of a new drug candidate.
Conclusion
The development of HCV NS5B polymerase inhibitors has been a major success in antiviral therapy. The safety profiles of approved drugs like sofosbuvir and dasabuvir are well-characterized and generally favorable. For the investigational drug ABT-072, available data suggests it was well-tolerated in early clinical trials, though a detailed and quantitative public account of its adverse event profile is lacking. A key differentiator in the safety of this class of drugs appears to be the potential for off-target effects, particularly the inhibition of mitochondrial RNA polymerase by some nucleoside analogues. Future research and development of NS5B inhibitors should continue to focus on maximizing antiviral potency while minimizing off-target interactions to ensure the best possible safety profile for patients.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fda.gov [fda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and Deleobuvir with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Essential Safety and Logistics for Handling ABT-072 Potassium Trihydrate
This document provides immediate, essential guidance for the safe handling and disposal of ABT-072 potassium trihydrate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The use of appropriate personal protective equipment is recommended to prevent contact and inhalation.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or if dust/aerosol formation is likely. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.
Step-by-Step Handling Procedures:
-
Receiving and Storage : Upon receipt, visually inspect the container for any damage. Store the compound in a dry, dark place. For long-term storage (months to years), maintain a temperature of -20°C. For short-term storage (days to weeks), a temperature of 0-4°C is sufficient.[2]
-
Preparation : Before handling, ensure you are in an area with adequate ventilation, such as a chemical fume hood.[1] Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Solution Preparation : To avoid the formation of dust and aerosols, handle the solid compound in a vented enclosure.[1] When preparing stock solutions, add the solvent to the weighed compound slowly to prevent splashing.
-
Experimentation : Conduct all experimental procedures involving this compound within a designated and properly ventilated area.
-
Post-Experiment : After handling, thoroughly wash your hands.
Accidental Release and Exposure Measures
In the event of an accidental release or exposure, follow these first-aid and cleanup procedures.
| Exposure/Release Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Small Spills | Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
| Large Spills | Evacuate personnel to a safe area. Ensure adequate ventilation. Prevent the product from entering drains or water courses.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Streams and Disposal Procedures:
-
Unused Compound : Dispose of the original compound as chemical waste in accordance with institutional, local, and national regulations. Do not dispose of it in standard trash or down the drain.
-
Contaminated Materials : All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Decontamination : Decontaminate all surfaces and non-disposable equipment that came into contact with the compound by scrubbing with alcohol.[1] Collect the cleaning materials for disposal as contaminated waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
